molecular formula C22H19N3O2 B12399721 LasR-IN-3

LasR-IN-3

Cat. No.: B12399721
M. Wt: 357.4 g/mol
InChI Key: QJONSOZUGCTRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LasR-IN-3 is a potent and selective investigational compound designed to inhibit the LasR receptor, a key transcriptional regulator in the quorum sensing (QS) system of Pseudomonas aeruginosa . The LasR protein functions as a master regulatory switch; it becomes activated upon binding to its native autoinducer signal molecule, N-3-oxo-dodecanoyl-l-homoserine lactone (3O-C12-HSL) . This activation triggers LasR multimerization and the subsequent expression of a vast network of target genes, many of which are responsible for virulence factor production, biofilm formation, and bacterial pathogenicity . By specifically antagonizing LasR, this compound disrupts this cell-density-dependent signaling pathway, effectively "silencing" bacterial communication. This mechanism offers a promising non-biocidal strategy for antimicrobial research, as attenuating quorum sensing can reduce virulence and potentially increase bacterial susceptibility to conventional antibiotics without promoting the development of resistance . As a research tool, this compound is invaluable for studying the complex LasI/LasR signaling circuit, elucidating the role of QS in chronic infections, and screening for novel anti-virulence therapies . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H19N3O2/c1-15-6-2-3-7-18(15)23-21(26)14-27-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)

InChI Key

QJONSOZUGCTRFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Target of LasR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A note on the designation "LasR-IN-3": Extensive searches for a specific quorum-sensing inhibitor designated "this compound" did not yield any publicly available data. It is possible that this is a novel, unpublished compound, an internal designation, or a misnomer. This guide will therefore focus on a well-characterized and potent antagonist of the LasR receptor, V-06-018 , to provide a representative in-depth technical overview for researchers, scientists, and drug development professionals.

Executive Summary

The LasR protein in Pseudomonas aeruginosa is a key transcriptional regulator and a master regulator of the quorum sensing (QS) circuit, which controls the expression of numerous virulence factors and biofilm formation.[1][2] As such, LasR has emerged as a promising target for the development of anti-virulence therapies. Small molecule inhibitors that antagonize LasR activity offer a potential strategy to disarm the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. This guide details the molecular target of the potent LasR antagonist, V-06-018, summarizing its quantitative data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

The Molecular Target: LasR

LasR is a cytoplasmic receptor that belongs to the LuxR family of transcriptional activators.[3] In P. aeruginosa, the las QS system is hierarchically positioned at the top of a complex regulatory network that includes the rhl and pqs systems.[4] The activation of LasR is dependent on its binding to the cognate autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by LasI.[2] The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby activating their transcription.[3] This signaling cascade is depicted in the pathway diagram below.

Pseudomonas aeruginosa LasR Quorum Sensing Pathway LasI LasI (Synthase) HSL 3-oxo-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR_inactive LasR (inactive) HSL->LasR_inactive Binds to LasR_active LasR:3-oxo-C12-HSL (Active Dimer) LasR_inactive->LasR_active Dimerization & Activation DNA las box (Promoter Region) LasR_active->DNA Binds to Virulence_Genes Virulence Genes (e.g., lasB, rhlR) DNA->Virulence_Genes Activates Transcription

Fig. 1: The LasR quorum sensing activation pathway in P. aeruginosa.

Quantitative Data for the LasR Antagonist V-06-018

V-06-018 is a non-native, abiotic small molecule identified through high-throughput screening as a potent antagonist of the LasR receptor.[1][5] Its inhibitory activity has been quantified in various assays, as summarized in the table below.

ParameterValueAssay SystemReference
IC505.2 µME. coli LasR reporter strain[4][6]
IC502.3 µMP. aeruginosa PAO-JP2 (vs. 150 nM 3-oxo-C12-HSL)[5]
IC503.9 µMP. aeruginosa PAO-JP2 (vs. 1 µM 3-oxo-C12-HSL)[5]
IC5018 µM (±2)Pyocyanin production in P. aeruginosa PA14[7]

Experimental Protocols

The characterization of LasR inhibitors like V-06-018 involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

LasR Reporter Gene Assay in E. coli

This assay is a primary screening method to identify and quantify the activity of LasR modulators in a simplified, heterologous system.

Objective: To determine the IC50 of a test compound against LasR activation by its native ligand.

Materials:

  • E. coli strain engineered to express LasR and contain a LasR-responsive reporter plasmid (e.g., carrying a lasI promoter-driven lacZ or gfp gene).

  • Luria-Bertani (LB) medium.

  • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

  • Test compound (e.g., V-06-018).

  • Apparatus for measuring β-galactosidase activity (e.g., spectrophotometer) or fluorescence (e.g., plate reader).

Protocol:

  • Grow the E. coli reporter strain overnight in LB medium with appropriate antibiotics at 37°C.

  • Dilute the overnight culture into fresh LB medium and grow to early to mid-logarithmic phase.

  • In a 96-well plate, add a constant, sub-saturating concentration of 3-oxo-C12-HSL to all wells (except for negative controls).

  • Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for a defined period to allow for reporter gene expression.

  • Measure the reporter gene activity (e.g., β-galactosidase activity using ONPG as a substrate or GFP fluorescence).

  • Plot the reporter activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for LasR Reporter Gene Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Culture Overnight culture of E. coli reporter strain Dilution Dilution and growth to log phase Culture->Dilution Plate 96-well plate Dilution->Plate Add_HSL Add 3-oxo-C12-HSL Plate->Add_HSL Add_Compound Add serial dilutions of test compound Add_HSL->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure Measure reporter (LacZ or GFP) Incubate->Measure Plot Plot dose-response curve Measure->Plot IC50 Calculate IC50 Plot->IC50

Fig. 2: Experimental workflow for the LasR reporter gene assay.
Pyocyanin Production Assay in P. aeruginosa

This assay measures the inhibition of a key virulence factor, pyocyanin, in the native bacterial host.

Objective: To assess the ability of a test compound to inhibit a QS-controlled phenotype in P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PA14 or PAO1).

  • Glycerol Alanine (GA) medium or Pseudomonas Broth.

  • Test compound.

  • Chloroform.

  • 0.2 M HCl.

  • Spectrophotometer.

Protocol:

  • Grow P. aeruginosa overnight in a suitable medium.

  • Inoculate fresh medium containing serial dilutions of the test compound with the overnight culture.

  • Incubate the cultures with shaking at 37°C for 16-24 hours.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant by adding chloroform and vortexing.

  • Separate the chloroform layer (which is now blue) and re-extract the pyocyanin into an aqueous phase by adding 0.2 M HCl (the aqueous phase will turn pink).

  • Measure the absorbance of the pink aqueous phase at 520 nm.

  • Calculate the concentration of pyocyanin and determine the IC50 for the inhibition of its production.

Mechanism of Action of LasR Antagonists

Biochemical studies suggest that antagonists like V-06-018 act by competitively binding to the ligand-binding domain of LasR.[5] This prevents the binding of the native autoinducer, 3-oxo-C12-HSL, and subsequently blocks the conformational changes required for LasR dimerization and DNA binding.[3] This inhibitory mechanism is illustrated in the diagram below.

Mechanism of LasR Antagonism LasR_inactive LasR (inactive) HSL 3-oxo-C12-HSL LasR_inactive->HSL Antagonist V-06-018 (Antagonist) LasR_inactive->Antagonist LasR_active LasR:3-oxo-C12-HSL (Active Dimer) HSL->LasR_active Leads to LasR_inhibited LasR:V-06-018 (Inhibited Monomer) Antagonist->LasR_inhibited Leads to No_Activation No Activation of Virulence Genes LasR_inhibited->No_Activation Activation Activation Pathway Inhibition Inhibition Pathway

Fig. 3: Competitive inhibition of LasR by an antagonist.

Conclusion

The LasR transcriptional regulator is a validated and critical target for the development of novel anti-virulence agents against P. aeruginosa. Potent antagonists such as V-06-018 have been identified and characterized, demonstrating the feasibility of inhibiting the quorum-sensing pathway. The in-depth understanding of the molecular target, coupled with robust experimental protocols, provides a solid foundation for the discovery and development of next-generation LasR inhibitors for therapeutic applications.

References

Technical Guide: Targeting Pseudomonas aeruginosa Virulence through LasR-Mediated Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "LasR-IN-3". This technical guide has been developed using a well-characterized quorum sensing inhibitor, meta-bromo-thiolactone (mBTL) , as a representative molecule to illustrate the principles, methodologies, and effects of targeting the LasR-mediated virulence pathway in Pseudomonas aeruginosa. The data and protocols presented are based on published studies of mBTL and other relevant LasR inhibitors.

Introduction: The Challenge of Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. Its pathogenicity is largely attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS). This system allows the bacterial population to coordinate the expression of numerous virulence factors and to form resilient, surface-attached communities called biofilms, once a threshold cell density is reached.

The P. aeruginosa QS network is a hierarchical cascade involving at least three interconnected systems: las, rhl, and pqs.[1] At the apex of this hierarchy lies the las system, controlled by the transcriptional regulator LasR .[1][2] Upon binding to its cognate autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the LasR protein activates the transcription of a wide array of genes.[3] These genes encode for critical virulence factors, including the elastase LasB, alkaline protease, and exotoxin A. Furthermore, the LasR-autoinducer complex initiates a downstream cascade, activating the rhl and pqs systems, which in turn regulate additional virulence factors like pyocyanin, rhamnolipids, and components essential for biofilm maturation.[4][5]

Given its central role as a master regulator of virulence, LasR has emerged as a prime target for the development of novel anti-virulence therapies.[6][7] By inhibiting LasR, it is possible to disrupt the entire QS cascade, effectively disarming the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. This guide focuses on the mechanism, quantitative effects, and experimental evaluation of small-molecule inhibitors targeting this pathway, using mBTL as a primary exemplar.

The P. aeruginosa Quorum Sensing Cascade

The LasR protein is the master regulator at the top of a complex signaling hierarchy. The diagram below illustrates the interconnected nature of the las and rhl systems and highlights the central role of LasR in activating the production of key virulence factors.

Caption: The hierarchical Las/Rhl quorum sensing pathway in P. aeruginosa.

Mechanism of Action of LasR Inhibitors

LasR inhibitors function by preventing the activation of the LasR protein. These small molecules, often structural analogs of the native 3-oxo-C12-HSL autoinducer, act as competitive antagonists. They bind to the same ligand-binding pocket on the LasR protein but fail to induce the necessary conformational change required for DNA binding and transcriptional activation.[8] This prevents the upregulation of the entire LasR regulon.

The representative inhibitor, mBTL , has been shown to be a potent antagonist of QS. Studies indicate that while it inhibits LasR, its primary in vivo target for modulating virulence may be the downstream regulator, RhlR.[4] By disrupting these key regulatory nodes, mBTL effectively attenuates the production of multiple virulence factors and prevents the formation of biofilms without affecting bacterial growth.[4]

Quantitative Data on Representative LasR Inhibitors

The efficacy of QS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity (e.g., virulence factor production) by 50%. The table below summarizes reported IC50 values for mBTL and other related compounds against pyocyanin production in P. aeruginosa PA14.

CompoundTarget(s)AssayStrainIC50 Value (µM)Reference
mBTL LasR / RhlRPyocyanin ProductionP. aeruginosa PA148 (±2)[4]
mCTL LasR / RhlRPyocyanin ProductionP. aeruginosa PA149 (±2)[4]
V-06-018 LasRPyocyanin ProductionP. aeruginosa PA1418 (±2)[4]
itc-13 LasRPyocyanin ProductionP. aeruginosa PA1456 (±10)[4]

Experimental Protocols and Workflows

Evaluating the efficacy of a potential LasR inhibitor requires a suite of well-defined in vitro assays. The following sections detail the methodologies for quantifying key P. aeruginosa virulence phenotypes.

Pyocyanin Quantification Assay

Pyocyanin is a blue-green, redox-active pigment whose production is tightly regulated by the rhl QS system, which is itself under the control of LasR. Its distinct color makes it a convenient and reliable reporter for QS activity.

Methodology:

  • Culture Preparation: Grow overnight cultures of P. aeruginosa (e.g., strain PA14 or PAO1) in a suitable medium like Luria-Bertani (LB) broth.

  • Inoculation: Dilute the overnight culture 1:100 into fresh King's A broth, which enhances pyocyanin production.

  • Treatment: Dispense the diluted culture into a 96-well microplate or culture tubes containing serial dilutions of the test inhibitor (e.g., mBTL). Include a vehicle control (e.g., DMSO) and a positive control without inhibitor.

  • Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Extraction: Transfer 1 mL of the culture to a microcentrifuge tube. Add 0.5 mL of chloroform and vortex vigorously for 30 seconds to extract the pyocyanin. Centrifuge at 12,000 x g for 5 minutes to separate the phases.

  • Acidification: Carefully transfer the lower, blue chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex again. The pyocyanin will move to the upper, aqueous phase, which will turn pink.

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm (OD520). The concentration is calculated by multiplying the OD520 by 17.072.

PyocyaninWorkflow A 1. Inoculate P. aeruginosa in King's A broth B 2. Add serial dilutions of test inhibitor A->B C 3. Incubate at 37°C for 18-24h B->C D 4. Extract with Chloroform C->D E 5. Back-extract into 0.2M HCl D->E F 6. Measure Absorbance of pink aqueous layer at 520 nm E->F

Caption: Experimental workflow for the pyocyanin quantification assay.
Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent the formation of static biofilms on a plastic surface.

Methodology:

  • Culture Preparation: Grow an overnight culture of P. aeruginosa (e.g., PAO1) in LB broth.

  • Inoculation and Treatment: Dilute the culture 1:100 into fresh LB broth. In a 96-well flat-bottom microplate, add the diluted culture to wells containing various concentrations of the test inhibitor.

  • Incubation: Incubate the plate under static conditions at 37°C for 24 hours to allow for biofilm formation.

  • Washing: Carefully discard the liquid medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

  • Staining: Add 125 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the crystal violet that has stained the adherent biofilm.

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 550 nm (OD550). A reduction in OD550 compared to the untreated control indicates biofilm inhibition.

BiofilmWorkflow A 1. Inoculate P. aeruginosa in 96-well plate with inhibitor B 2. Incubate statically at 37°C for 24h A->B C 3. Wash wells to remove planktonic cells B->C D 4. Stain adherent biofilm with 0.1% Crystal Violet C->D E 5. Wash away excess stain D->E F 6. Solubilize bound stain with 30% Acetic Acid E->F G 7. Measure Absorbance at 550 nm F->G

Caption: Workflow for the crystal violet biofilm inhibition assay.
Elastase Activity Assay

Elastase (LasB) is a major protease secreted by P. aeruginosa and its expression is directly controlled by LasR. Its activity can be measured using Elastin-Congo Red as a substrate.

Methodology:

  • Supernatant Preparation: Culture P. aeruginosa in the presence or absence of the inhibitor for 18-24 hours. Centrifuge the culture and collect the cell-free supernatant, which contains the secreted proteases.

  • Assay Reaction: Prepare a reaction buffer (e.g., 100 mM Tris, 1 mM CaCl2, pH 7.5). In a microcentrifuge tube, combine 100 µL of the bacterial supernatant with 900 µL of reaction buffer containing 10 mg of Elastin-Congo Red.

  • Incubation: Incubate the reaction mixture at 37°C for 3-6 hours with agitation.

  • Stop Reaction: Stop the reaction by adding 100 µL of 0.12 M EDTA and placing the tubes on ice.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the insoluble, undigested substrate.

  • Quantification: Transfer the supernatant to a cuvette or 96-well plate and measure the absorbance at 495 nm (OD495). The absorbance is proportional to the amount of soluble Congo Red dye released by elastolytic activity.

Logical Framework: From Inhibition to Virulence Attenuation

The inhibition of LasR initiates a cascade of downstream effects that culminate in a significant reduction of the overall virulence of P. aeruginosa. The logical relationship between inhibitor action and the desired phenotypic outcomes is depicted below.

LogicalFramework A Introduce LasR Inhibitor (e.g., mBTL) B Competitive binding to LasR Ligand Pocket A->B C LasR remains in INACTIVE state B->C D No transcription of LasR-regulated genes C->D E Reduced expression of lasB (Elastase) D->E F No activation of Rhl & PQS systems D->F I ATTENUATION OF VIRULENCE E->I G Reduced production of Pyocyanin, Rhamnolipids, etc. F->G H Impaired Biofilm Maturation F->H G->I H->I

Caption: Logical flow from LasR inhibition to virulence attenuation.

Conclusion

Targeting the LasR quorum sensing regulator presents a promising anti-virulence strategy to combat P. aeruginosa infections. Small-molecule inhibitors, exemplified by mBTL, can effectively disrupt the QS signaling cascade, leading to a significant reduction in the production of key virulence factors and the inhibition of biofilm formation.[4] These compounds serve as powerful chemical probes for dissecting the complexities of bacterial communication and as potential leads for the development of therapeutics that can disarm pathogens rather than kill them, potentially mitigating the relentless rise of antibiotic resistance. The methodologies outlined in this guide provide a robust framework for the discovery and characterization of novel QS inhibitors for researchers and drug development professionals.

References

LasR-IN-3: A Technical Guide to a Novel Quorum Sensing Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LasR-IN-3, a novel benzimidazole-based inhibitor of the LasR receptor in Pseudomonas aeruginosa. It details the quorum sensing (QS) signaling pathway targeted by this molecule, its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction: The Pseudomonas aeruginosa Quorum Sensing Network

Pseudomonas aeruginosa is a formidable opportunistic human pathogen responsible for a wide array of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. Its pathogenicity is largely controlled by a sophisticated cell-to-cell communication system known as quorum sensing (QS). This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the collective production of virulence factors and the formation of antibiotic-resistant biofilms.

The P. aeruginosa QS network is a complex hierarchy involving at least three interconnected systems: las, rhl, and pqs. The las system is considered the master regulator at the top of this cascade, making its central protein, LasR, a prime target for anti-virulence therapeutic strategies.

The LasR Signaling Pathway: A Master Regulator of Virulence

The las system consists of the synthase LasI, which produces the N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) autoinducer, and the transcriptional regulator LasR. The activation sequence is as follows:

  • Signal Synthesis : At low cell density, LasI produces a basal level of 3O-C12-HSL.

  • Signal Accumulation : As the bacterial population grows, 3O-C12-HSL accumulates in the environment.

  • Receptor Binding : Once a threshold concentration is reached, 3O-C12-HSL diffuses into the cells and binds to the ligand-binding domain of the cytoplasmic LasR protein.

  • Dimerization and Activation : Ligand binding induces a conformational change in LasR, promoting its dimerization into a stable, active complex.

  • DNA Binding : The activated LasR dimer binds to specific DNA sequences, known as las-boxes, in the promoter regions of target genes.

  • Gene Expression : This binding event initiates the transcription of hundreds of genes, including those for critical virulence factors like elastase B (lasB), alkaline protease, and exotoxin A. Furthermore, the LasR-3O-C12-HSL complex activates the transcription of the rhl and pqs systems, extending its regulatory control over a vast arsenal of pathogenic determinants.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_env Environment LasI LasI (Synthase) AHL_low 3O-C12-HSL (Low Conc.) LasI->AHL_low Synthesis LasR_inactive Inactive LasR (Monomer) AHL_low->LasR_inactive Binding AHL_high 3O-C12-HSL (High Conc.) AHL_low->AHL_high Accumulation (High Cell Density) LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization DNA Target Gene Promoters (lasB, rhlR, etc.) LasR_active->DNA Binds Virulence Virulence Factor Production DNA->Virulence Activates Transcription AHL_high->AHL_low Diffusion

Caption: The canonical LasR quorum sensing activation pathway in P. aeruginosa.

This compound: A Novel Benzimidazole-Based LasR Inhibitor

This compound (also identified as compound 7f in primary literature) is a novel benzimidazole derivative designed as a specific antagonist of the LasR receptor.[1] Its development represents a targeted approach to disarm P. aeruginosa rather than killing it, a strategy that may impose less selective pressure for the development of resistance.

Mechanism of Action: Destabilization of the LasR Dimer

Unlike native agonists that stabilize LasR, this compound functions by inducing structural instability within the receptor.[1][2] Molecular dynamics simulations and subsequent in-vitro investigation have provided evidence for the following mechanism:[1][2]

  • Binding to LasR : this compound is presumed to bind to the LasR protein.

  • Structural Instability : This binding event prevents the protein from folding into its stable, active conformation.

  • Dimer Dissociation : The induced instability leads to the complete dissociation of the functional LasR dimeric form.[1][2]

  • Inhibition of DNA Binding : As monomeric LasR is unable to effectively bind to target DNA promoters, the transcription of virulence genes is consequently shut down.

This mechanism effectively neutralizes the master regulator of the QS cascade, leading to a significant reduction in pathogenicity.

LasR_Inhibition_Pathway cluster_activation Normal Activation cluster_inhibition Inhibition by this compound AHL 3O-C12-HSL LasR_mono_A LasR Monomer AHL->LasR_mono_A Binds & Stabilizes LasR_dimer Stable LasR Dimer (Active) LasR_mono_A->LasR_dimer Promotes Dimerization DNA_bind_A Binds DNA LasR_dimer->DNA_bind_A LasR_IN_3 This compound LasR_mono_I LasR Monomer LasR_IN_3->LasR_mono_I Binds LasR_unstable Unstable Complex LasR_mono_I->LasR_unstable Induces Instability Dissociation Dimer Dissociation LasR_unstable->Dissociation Experimental_Workflow Start Synthesized Compound (e.g., this compound) MIC Determine MIC (Broth Microdilution) Start->MIC Mechanism Mechanism of Action Study (e.g., Molecular Dynamics) Start->Mechanism SubMIC Select Sub-MIC for Virulence Assays MIC->SubMIC Biofilm Biofilm Inhibition Assay (Crystal Violet) SubMIC->Biofilm Pyocyanin Pyocyanin Quantification (Chloroform-HCl Extraction) SubMIC->Pyocyanin Rhamnolipid Rhamnolipid Assay (Orcinol Method) SubMIC->Rhamnolipid Gene_Exp Gene Expression Analysis (qRT-PCR) SubMIC->Gene_Exp End Characterized QS Inhibitor Biofilm->End Pyocyanin->End Rhamnolipid->End Gene_Exp->End Mechanism->End

References

An In-depth Technical Guide to the LasR Protein Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the LasR protein signaling pathway, a critical component of the quorum-sensing (QS) system in the opportunistic human pathogen Pseudomonas aeruginosa. Understanding this pathway is paramount for the development of novel anti-virulence strategies. This document details the molecular mechanisms, presents key quantitative data, outlines experimental protocols, and provides visual representations of the core processes.

Introduction to the LasR Signaling Pathway

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In P. aeruginosa, the Las system is a primary QS circuit that controls the expression of numerous virulence factors and plays a central role in biofilm formation.[1][2] The key components of this system are the transcriptional regulator LasR and its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which is synthesized by the LasI synthase.[1][3]

The LasR protein, a member of the LuxR family of transcriptional activators, functions as a cytoplasmic receptor for 3O-C12-HSL.[4] At low cell densities, the concentration of 3O-C12-HSL is negligible, and LasR is predominantly in an inactive, monomeric state, susceptible to proteolytic degradation.[5] As the bacterial population grows, the concentration of 3O-C12-HSL surpasses a threshold, leading to its binding to LasR. This binding event induces a conformational change in LasR, promoting its stabilization and dimerization.[4][5] The activated LasR dimer is then capable of binding to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription.[6][7] The Las system is hierarchically organized, with the activated LasR-3O-C12-HSL complex controlling the expression of other QS systems, including the rhl and pqs systems.[8][9]

Core Mechanism of LasR Signaling

The signaling cascade of the LasR pathway can be broken down into several key steps:

  • Autoinducer Synthesis and Accumulation: The LasI synthase produces the signaling molecule 3O-C12-HSL, which freely diffuses across the bacterial cell membrane.[3] As the bacterial population density increases, 3O-C12-HSL accumulates in the extracellular environment.

  • Ligand Binding and LasR Activation: Once the extracellular concentration of 3O-C12-HSL reaches a critical threshold, it diffuses back into the cytoplasm and binds to the N-terminal ligand-binding domain (LBD) of the LasR protein. This binding is a highly specific interaction that is thought to be irreversible and induces a significant conformational change in the protein.[7][10]

  • Dimerization and Stabilization: The binding of 3O-C12-HSL stabilizes the LasR monomer and promotes its homodimerization.[4][5] This dimerization is essential for its function as a transcriptional activator.

  • DNA Binding and Transcriptional Regulation: The activated LasR-3O-C12-HSL dimer binds to specific 20-bp palindromic DNA sequences called las boxes located in the promoter regions of target genes.[6] This binding event recruits RNA polymerase to the promoter, initiating the transcription of genes involved in virulence factor production, biofilm formation, and the regulation of other QS systems.[11] A key target of the LasR-3O-C12-HSL complex is the lasI gene itself, creating a positive feedback loop that rapidly amplifies the QS signal.[12]

Signaling Pathway Diagram

EMSA_Workflow cluster_preparation Preparation cluster_reaction Binding Reaction cluster_analysis Analysis Probe Labeled DNA Probe (las box) Mix Incubate Probe, Protein, & Binding Buffer Probe->Mix Protein Purified LasR Protein Protein->Mix Gel Native PAGE Mix->Gel Detection Visualize Bands (Shifted vs. Free Probe) Gel->Detection

References

Preliminary Toxicity Assessment of a Novel LasR Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available toxicity data for a compound specifically named "LasR-IN-3" has been identified in a thorough review of scientific literature. The following is a technical guide outlining the foundational preliminary toxicity studies that would be conducted for a hypothetical novel LasR (Quorum Sensing Receptor) inhibitor, here designated as Compound-X, intended for therapeutic use. This guide is tailored for researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a significant opportunistic human pathogen, and its virulence is largely regulated by a cell-to-cell communication system known as quorum sensing (QS). The LasR protein is a key transcriptional regulator in the P. aeruginosa QS hierarchy, making it a prime target for the development of novel anti-virulence agents.[1][2] Inhibition of LasR is anticipated to attenuate the pathogen's virulence, offering a promising therapeutic strategy.[1][2] This document outlines the essential preliminary in vitro and in vivo toxicity studies for a hypothetical LasR inhibitor, Compound-X.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity testing involves evaluating the effect of Compound-X on mammalian cell viability. This is crucial to determine if the compound has a general cytotoxic effect at concentrations where it is active against its intended bacterial target.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of Compound-X that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Compound-X

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Plate the mammalian cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Compound-X in cell culture medium. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 µM to 1000 µM). Add the different concentrations of Compound-X to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for 24 to 72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: In Vitro Cytotoxicity of Compound-X
Cell LineExposure Time (hours)IC50 (µM)
HEK29324> 1000
HEK29348850
HepG224> 1000
HepG248920

Interpretation: An IC50 value significantly higher than the effective concentration required for LasR inhibition would suggest a favorable preliminary safety profile.

Experimental Workflow: In Vitro Cytotoxicity

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed mammalian cells in 96-well plates B Incubate for 24h for cell adherence A->B C Prepare serial dilutions of Compound-X B->C D Add Compound-X to wells C->D E Incubate for 24-72h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 J->K

In Vitro Cytotoxicity Assay Workflow.

In Vivo Acute Toxicity Assessment

Following in vitro studies, the next step is to evaluate the acute toxicity of Compound-X in a relevant animal model, typically rodents. This helps in identifying the maximum tolerated dose (MTD) and observing any overt signs of toxicity.[3]

Experimental Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity of Compound-X and estimate the LD50 (lethal dose for 50% of the population).

Animal Model: Swiss albino mice (6-8 weeks old, both sexes).

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.

  • Dosing: The study is conducted sequentially. A single animal is dosed at a starting dose (e.g., 2000 mg/kg).

  • Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose.

    • If the animal dies, the next animal is dosed at a lower dose.

  • Termination: The study is concluded when sufficient data is collected to estimate the LD50 with a certain confidence level.

  • Necropsy: At the end of the study, all surviving animals are euthanized, and a gross necropsy is performed to observe any organ abnormalities.

Data Presentation: Acute Oral Toxicity of Compound-X in Mice
ParameterResult
Estimated LD50> 2000 mg/kg body weight
Clinical Signs of ToxicityNo significant signs observed at doses up to 2000 mg/kg
Gross Necropsy FindingsNo treatment-related abnormalities observed

Interpretation: An LD50 greater than 2000 mg/kg would classify Compound-X as having low acute toxicity.

Experimental Workflow: Acute Oral Toxicity Study

G A Acclimatize mice for 5 days B Dose a single mouse with starting dose A->B C Observe for mortality and clinical signs for 14 days B->C D Animal survives? C->D E Dose next mouse at a higher dose D->E Yes F Dose next mouse at a lower dose D->F No G Repeat until LD50 is estimated E->G F->G H Perform gross necropsy on all surviving animals G->H

Acute Oral Toxicity (Up-and-Down Procedure) Workflow.

Potential Signaling Pathway Interactions

While LasR is a bacterial protein, it is prudent to consider potential off-target effects on host signaling pathways. The native ligand for LasR is an N-acyl homoserine lactone (AHL), and some AHLs have been shown to have immunomodulatory effects in mammalian cells. Therefore, a preliminary assessment of the interaction of Compound-X with key host signaling pathways is warranted.

Hypothetical Host-Pathogen Interaction Pathway

The following diagram illustrates the established quorum sensing pathway in P. aeruginosa and a hypothetical point of interaction for Compound-X.

G cluster_0 P. aeruginosa LasI LasI AHL 3-oxo-C12-HSL LasI->AHL synthesizes LasR_inactive LasR (inactive) AHL->LasR_inactive binds to LasR_active LasR (active) LasR_inactive->LasR_active Virulence_genes Virulence Gene Expression LasR_active->Virulence_genes activates CompoundX Compound-X CompoundX->LasR_inactive inhibits binding

Simplified LasR Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

The preliminary toxicity assessment of the hypothetical LasR inhibitor, Compound-X, suggests a favorable safety profile with low in vitro cytotoxicity and low acute oral toxicity in mice. These initial findings are encouraging and support further preclinical development.

Future studies should include:

  • Repeated-dose toxicity studies: To evaluate the effects of long-term exposure.

  • Genotoxicity assays: To assess the potential for DNA damage.

  • Safety pharmacology studies: To investigate effects on major organ systems.

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

A thorough understanding of the toxicological profile of any new chemical entity is paramount for its successful translation into a clinical candidate.

References

LasR-IN-3: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LasR-IN-3 is a potent inhibitor of the LasR protein in Pseudomonas aeruginosa, a critical component of the quorum sensing (QS) system that regulates virulence factor production and biofilm formation.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, presents experimental protocols for its use, and visualizes the relevant biological pathway and experimental workflows.

Core Data

Solubility

The solubility of this compound has been determined in various solvents, which is crucial for its application in in vitro and in vivo studies.

Solvent SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (279.79 mM)Ultrasonic treatment may be required to achieve full dissolution. It is important to use newly opened, anhydrous DMSO as it is hygroscopic and the presence of water can significantly impact solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.99 mM)This formulation results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.99 mM)This formulation also yields a clear solution.[1]
Stability

Proper storage and handling are essential to maintain the integrity and activity of this compound.

Storage ConditionDurationNotes
-80°C6 monthsRecommended for long-term storage of stock solutions.[1]
-20°C1 monthSuitable for short-term storage.[1]

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes.

  • If precipitation or incomplete dissolution is observed, place the vial in an ultrasonic bath until the solution is clear. Gentle heating may also aid dissolution.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]

In Vivo Formulation Preparation

Objective: To prepare a formulation of this compound suitable for administration in animal models.

Materials:

  • This compound stock solution (in DMSO)

  • PEG300

  • Tween-80

  • Saline or Phosphate Buffered Saline (PBS)

  • Corn Oil

Protocol 1: Aqueous Formulation [1]

  • Begin with a measured volume of this compound stock solution in DMSO.

  • Sequentially add the following, ensuring the solution is mixed well and clear after each addition:

    • 4 volumes of PEG300

    • 0.5 volumes of Tween-80

    • 4.5 volumes of Saline/PBS

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: Oil-based Formulation [1]

  • Start with a measured volume of this compound stock solution in DMSO.

  • Add 9 volumes of corn oil.

  • Mix thoroughly until a clear solution is obtained.

  • The final solvent composition will be 10% DMSO and 90% Corn Oil.

Visualizations

Pseudomonas aeruginosa Las Quorum Sensing Pathway

The Las quorum sensing system is a primary target for anti-virulence strategies. At the heart of this system is the LasR protein. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[3][4] As the bacterial population density increases, so does the concentration of 3O-C12-HSL. This autoinducer binds to and activates the transcriptional regulator LasR.[3][5] The activated LasR-3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, upregulating the expression of a wide range of virulence genes.[3][5] This system also exhibits positive feedback, as the LasR complex promotes the transcription of lasI.[6] Furthermore, the Las system is at the top of a regulatory hierarchy, influencing other quorum sensing systems like Rhl.[4]

Las_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_environment Extracellular Environment LasI LasI Synthase Autoinducer 3O-C12-HSL LasI->Autoinducer Synthesizes LasR_inactive Inactive LasR Monomer LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization Autoinducer->LasR_inactive Binds to Autoinducer_out 3O-C12-HSL Autoinducer->Autoinducer_out Diffuses out LasR_active->LasI Positive Feedback Virulence_Genes Virulence Genes LasR_active->Virulence_Genes Activates Transcription LasR_IN_3 This compound LasR_IN_3->LasR_inactive Induces Instability Prevents Dimerization Autoinducer_out->Autoinducer Diffuses in

Caption: The Las Quorum Sensing signaling pathway in P. aeruginosa and the inhibitory action of this compound.

Experimental Workflow for Solubility and Stability Assessment

A systematic workflow is essential for the accurate determination of a compound's physicochemical properties. The process begins with the acquisition of the compound and proceeds through solubility testing in various solvents and conditions. Stability is then assessed over time under different storage temperatures.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment start Obtain this compound solubility_dmso Test Solubility in DMSO start->solubility_dmso solubility_aqueous Test Solubility in Aqueous Buffers start->solubility_aqueous solubility_invivo Test Solubility in in-vivo Formulations start->solubility_invivo record_solubility Record Maximum Soluble Concentrations solubility_dmso->record_solubility solubility_aqueous->record_solubility solubility_invivo->record_solubility prepare_stock Prepare Stock Solution record_solubility->prepare_stock Proceed with Stock Preparation storage_conditions Aliquot and Store at -20°C and -80°C prepare_stock->storage_conditions time_points Analyze at t=0, 1, 3, 6 months storage_conditions->time_points analysis Assess Purity and Integrity (e.g., HPLC, LC-MS) time_points->analysis record_stability Determine Shelf-life analysis->record_stability

Caption: A generalized workflow for determining the solubility and stability of a research compound like this compound.

References

Methodological & Application

Application Notes and Protocols for LasR-IN-3 in Biofilm Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LasR-IN-3, a dual inhibitor of the LasR and PqsR quorum sensing systems in Pseudomonas aeruginosa, for in vitro biofilm experiments. The following sections detail the mechanism of action, experimental protocols, and expected outcomes.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its ability to form robust biofilms, which contribute significantly to its antibiotic resistance and persistence in chronic infections. Quorum sensing (QS), a cell-to-cell communication system, plays a pivotal role in regulating the expression of virulence factors and the formation of these biofilms. The Las and Pqs systems are two key QS pathways in P. aeruginosa. LasR, the master regulator of the Las system, and PqsR (also known as MvfR), a key transcriptional regulator of the Pqs system, represent attractive targets for anti-biofilm therapies.

This compound (CAS: 2581109-51-3; Chemical Name: 4-(benzenesulfonyl)-N-(2-oxooxolan-3-yl)butanamide) is a potent small molecule inhibitor that targets both the LasR and PqsR receptors. By disrupting these QS pathways, this compound effectively attenuates virulence factor production and inhibits biofilm formation in P. aeruginosa.

Mechanism of Action: The LasR Signaling Pathway

The LasR protein is a transcriptional activator that, in its active form, binds to specific DNA sequences to regulate gene expression. The activation of LasR is dependent on its binding to the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by LasI. At high cell densities, the concentration of 3-oxo-C12-HSL increases, leading to the formation of the LasR/3-oxo-C12-HSL complex. This complex then dimerizes and initiates the transcription of target genes, including those involved in virulence and biofilm formation. The Las system also positively regulates the rhl and pqs quorum sensing systems. This compound acts as an antagonist to LasR, preventing the binding of the natural autoinducer and thereby inhibiting the entire downstream signaling cascade.

Diagram of the LasR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the inhibitory activity of this compound and related compounds against P. aeruginosa. Data for this compound is based on its dual inhibitory nature, while comparative data for other specific inhibitors are provided for context.

CompoundTargetAssayIC50 ValueReference
PqsR/LasR-IN-3 PqsR & LasRReporter StrainPotent Inhibition (Specific IC50 not publicly available)[1]
V-06-018LasRP. aeruginosa Reporter2.3 µM (vs. 150 nM OdDHL)[2]
Compound 40 (V-06-018 analog)LasRP. aeruginosa Reporter0.2 µM (vs. 150 nM OdDHL)[2]
meta-bromo-thiolactone (mBTL)RhlRPyocyanin Production8 µM (±2)

Experimental Protocols

Preparation of this compound Stock Solution
  • Solubility: this compound is a solid. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Add an appropriate volume of sterile DMSO to achieve a stock concentration of 10-50 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is used to determine the ability of this compound to prevent the formation of P. aeruginosa biofilms.

Biofilm_Inhibition_Workflow Biofilm Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining & Quantification start Start culture Prepare overnight P. aeruginosa culture start->culture dilute Dilute culture to OD600 of ~0.02 culture->dilute plate Add diluted culture and This compound to 96-well plate dilute->plate compound Prepare serial dilutions of this compound compound->plate incubate Incubate for 24-48h at 37°C (static) plate->incubate wash1 Wash wells to remove planktonic cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with 30% acetic acid wash2->solubilize read Measure absorbance at 590 nm solubilize->read end End read->end

Workflow for the biofilm inhibition assay using the crystal violet method.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound stock solution in DMSO

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid solution

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of approximately 0.02.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in LB broth to achieve the desired final concentrations in the assay plate. Remember to include a DMSO vehicle control (at the same final concentration as the highest this compound treatment) and a no-treatment control.

  • Plate Inoculation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Then, add 100 µL of the prepared this compound dilutions or controls to the respective wells. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours to allow for biofilm formation.

  • Washing: After incubation, carefully discard the liquid from the wells. Gently wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) bacteria.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential cytotoxicity of this compound against mammalian cell lines to ensure that the observed anti-biofilm effects are not due to general toxicity.

Materials:

  • Mammalian cell line (e.g., A549 human lung carcinoma cells, HeLa cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • Sterile 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. This will help determine the concentration at which this compound is non-toxic to mammalian cells.

Conclusion

This compound presents a promising tool for researchers studying biofilm formation and virulence in P. aeruginosa. Its dual inhibitory action on the LasR and PqsR quorum sensing systems makes it a valuable probe for dissecting the complex regulatory networks that govern these processes. The provided protocols offer a standardized approach for evaluating the anti-biofilm and cytotoxic properties of this compound, enabling its effective application in drug discovery and development efforts targeting P. aeruginosa infections. It is crucial to perform these experiments with appropriate controls to ensure the validity and reproducibility of the results.

References

Application Notes and Protocols for a Potent LasR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. In the opportunistic human pathogen Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator at the top of a major QS cascade.[1][2] The activation of LasR by its natural ligand, N-3-oxododecanoyl-L-homoserine lactone (3-oxo-C12-HSL), triggers a signaling pathway that controls the expression of numerous virulence genes.[3][4] Consequently, inhibiting the LasR signaling pathway presents a promising anti-virulence strategy to combat P. aeruginosa infections.[3][5]

This document provides detailed application notes and protocols for a potent, irreversible, non-native antagonist of LasR, herein referred to as a representative LasR inhibitor. This inhibitor demonstrates significant efficacy in disrupting QS-mediated processes in P. aeruginosa.

Mechanism of Action

The representative LasR inhibitor functions as an antagonist by covalently modifying a key cysteine residue (Cys79) within the ligand-binding pocket of the LasR protein.[3] This irreversible binding stabilizes LasR in a conformation that prevents it from binding to DNA, thereby inhibiting the transcription of target virulence genes.[3][6] This mode of action effectively disrupts the entire LasR-dependent signaling cascade.

cluster_cell Pseudomonas aeruginosa LasI LasI Synthase 3-oxo-C12-HSL 3-oxo-C12-HSL (Autoinducer) LasI->3-oxo-C12-HSL Synthesizes LasR LasR (Inactive) 3-oxo-C12-HSL->LasR Binds to LasR_active LasR:3-oxo-C12-HSL (Active Dimer) LasR->LasR_active Dimerization & Activation DNA Target Gene Promoters (e.g., lasI, rhlR, virulence factors) LasR_active->DNA Binds to Virulence Virulence Factor Production & Biofilm Formation DNA->Virulence Activates Transcription Inhibitor LasR Inhibitor Inhibitor->LasR Irreversibly Binds & Inactivates

Caption: LasR signaling pathway and the inhibitory action of a representative antagonist.

Quantitative Data Summary

The following tables summarize the effective concentrations of the representative LasR inhibitor in various assays.

Assay TypeStrainParameterEffective ConcentrationReference
LasR-dependent Reporter AssayE. coliIC500.1 µM[3]
Pyocyanin Production InhibitionP. aeruginosa PAO1IC501.2 µM[3]
Pyocyanin Production InhibitionP. aeruginosa PA14IC500.3 µM[3]
Biofilm Formation InhibitionP. aeruginosa PAO1% Inhibition @ 10 µM~50%[3]
Biofilm Formation InhibitionP. aeruginosa PA14% Inhibition @ 10 µM~60%[3]

Experimental Protocols

LasR-Dependent Reporter Gene Assay

This assay is designed to quantify the direct inhibitory effect of a compound on LasR activity in a controlled genetic background.

Workflow:

prep Prepare E. coli reporter strain (expressing LasR and a LasR-dependent fluorescent reporter gene) culture Culture reporter strain to early exponential phase prep->culture dispense Dispense culture into 96-well plate culture->dispense add_compounds Add LasR inhibitor (various concentrations) and 3-oxo-C12-HSL (agonist) dispense->add_compounds incubate Incubate at 37°C with shaking add_compounds->incubate measure Measure fluorescence and optical density (OD) incubate->measure analyze Calculate normalized fluorescence and determine IC50 values measure->analyze

Caption: Workflow for the LasR-dependent reporter gene assay.

Methodology:

  • Strain and Plasmids: Utilize an E. coli strain that lacks its native quorum sensing systems. Co-transform this strain with two plasmids: one constitutively expressing LasR and another containing a fluorescent reporter gene (e.g., GFP or YFP) under the control of a LasR-dependent promoter (e.g., pLasI).

  • Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance. The following day, subculture the overnight culture into fresh medium and grow to an early exponential phase (e.g., OD600 of ~0.2-0.3).

  • Assay Setup: Dispense the bacterial culture into a 96-well microtiter plate. Add the LasR inhibitor at a range of concentrations. To induce the reporter system, add a constant, sub-saturating concentration of the LasR agonist, 3-oxo-C12-HSL. Include appropriate controls (no inhibitor, no agonist).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

  • Measurement: Measure the fluorescence (e.g., excitation/emission wavelengths appropriate for the fluorescent protein) and the optical density at 600 nm (OD600) using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the cell density (Fluorescence/OD600). Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Pyocyanin Production Inhibition Assay

This assay measures the ability of an inhibitor to block the production of pyocyanin, a blue-green, redox-active virulence factor controlled by the LasR-RhlR quorum sensing hierarchy in P. aeruginosa.[2]

Workflow:

Caption: Workflow for the pyocyanin production inhibition assay.

Methodology:

  • Strain and Culture Conditions: Grow P. aeruginosa strains (e.g., PAO1 or PA14) overnight in a suitable medium such as King's A medium.

  • Inhibitor Treatment: Subculture the overnight culture into fresh medium containing serial dilutions of the LasR inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cultures at 37°C with vigorous shaking for 18-24 hours to allow for pyocyanin production.

  • Pyocyanin Extraction:

    • Pellet the bacterial cells by centrifugation.

    • Transfer the supernatant to a new tube and add chloroform to extract the pyocyanin. Vortex to mix.

    • Separate the chloroform layer and transfer it to a new tube.

    • Add 0.2 M HCl to the chloroform extract and vortex to re-extract the pyocyanin into the acidic aqueous phase.

  • Quantification: Measure the absorbance of the pink/red acidic aqueous phase at 520 nm.

  • Data Analysis: Calculate the concentration of pyocyanin and plot it against the inhibitor concentration to determine the IC50 value for pyocyanin inhibition.

Biofilm Formation Inhibition Assay

This assay assesses the effect of the LasR inhibitor on the ability of P. aeruginosa to form biofilms on a solid surface.

Workflow:

prep Grow P. aeruginosa overnight subculture Subculture into fresh medium in a 96-well plate with varying inhibitor concentrations prep->subculture incubate Incubate statically at 37°C for 24-48 hours subculture->incubate wash Wash the plate to remove planktonic cells incubate->wash stain Stain the remaining biofilm with crystal violet wash->stain wash_stain Wash away excess stain stain->wash_stain solubilize Solubilize the bound stain (e.g., with acetic acid or ethanol) wash_stain->solubilize measure Measure absorbance (e.g., at 595 nm) solubilize->measure analyze Calculate percentage of biofilm inhibition measure->analyze

Caption: Workflow for the biofilm formation inhibition assay.

Methodology:

  • Culture Preparation: Grow P. aeruginosa overnight and then dilute the culture in a suitable medium (e.g., tryptone broth).

  • Assay Setup: Add the diluted bacterial culture to the wells of a 96-well polystyrene microtiter plate containing different concentrations of the LasR inhibitor.

  • Biofilm Growth: Incubate the plate statically at 37°C for 24 to 48 hours to allow for biofilm formation.

  • Washing: Carefully discard the medium and wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

  • Staining: Stain the attached biofilms with a crystal violet solution for 15-20 minutes at room temperature.

  • Destaining and Solubilization: Wash away the excess stain with water and allow the plate to dry. Solubilize the crystal violet retained by the biofilm using a suitable solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 595 nm.

  • Data Analysis: Compare the absorbance of the inhibitor-treated wells to the control wells to calculate the percentage of biofilm inhibition.

Conclusion

The representative LasR inhibitor detailed in these notes provides a powerful tool for studying quorum sensing in P. aeruginosa and for the development of novel anti-virulence therapies. The protocols provided herein offer standardized methods for quantifying its inhibitory effects on key virulence-related phenotypes. Researchers should always include appropriate controls and perform experiments in at least triplicate for robust and reproducible results.

References

Application Notes and Protocols for LasR-IN-3 in a Mouse Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data or experimental protocols for a compound designated "LasR-IN-3." The following application notes and protocols are based on published research involving other inhibitors of the Pseudomonas aeruginosa LasR quorum sensing system and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The methodologies provided are for analogous compounds and should be adapted and validated for any new chemical entity.

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation.[1][2] The LasR protein is a key transcriptional regulator at the top of the P. aeruginosa QS hierarchy, making it an attractive target for the development of anti-virulence therapies.[2][3] Inhibiting LasR can disrupt the entire QS cascade, leading to a reduction in pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[4][5] These application notes provide an overview of the LasR signaling pathway, protocols for evaluating LasR inhibitors in a murine lung infection model, and representative data from studies with analogous compounds.

Signaling Pathway

The P. aeruginosa LasR signaling pathway is a central regulator of virulence. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[2][6] As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic receptor LasR. The LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, to activate the transcription of target genes.[7] These genes include those encoding for virulence factors such as elastase, alkaline protease, and exotoxin A. Furthermore, LasR positively regulates another QS system, the rhl system, by activating the transcription of rhlR.[8][9]

LasR_Signaling_Pathway LasR Signaling Pathway in P. aeruginosa cluster_bacteria P. aeruginosa Cell LasI LasI Synthase Autoinducer_out 3O-C12-HSL (Autoinducer) LasI->Autoinducer_out Synthesizes LasR_inactive Inactive LasR LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization Virulence_Genes Virulence Genes (e.g., lasB, aprA, toxA) LasR_active->Virulence_Genes Activates Transcription rhlR_gene rhlR gene LasR_active->rhlR_gene Activates Transcription RhlR RhlR rhlR_gene->RhlR Autoinducer_in 3O-C12-HSL Autoinducer_out->Autoinducer_in Diffuses into cell at high density Autoinducer_in->LasR_inactive Binds to LasR_IN_3 This compound (Hypothetical Inhibitor) LasR_IN_3->LasR_inactive Inhibits activation

A simplified diagram of the LasR quorum sensing pathway.

Data Presentation: Efficacy of Representative LasR Inhibitors

The following tables summarize quantitative data from a study on synthetic furanones, which act as quorum sensing inhibitors, in a P. aeruginosa lung infection mouse model.[10] This data is presented as an example of the types of endpoints and efficacy that might be expected when evaluating a novel LasR inhibitor.

Table 1: Effect of Furanone C56 on Bacterial Clearance in a Mouse Lung Infection Model

Treatment GroupDose (µg/g body weight)Mean Bacterial Load (CFU/lung) ± SD
Saline ControlN/A1.2 x 107 ± 0.5 x 107
Furanone C5652.1 x 106 ± 0.9 x 106
Furanone C56178.0 x 105 ± 3.5 x 105

Table 2: Inhibition of Quorum Sensing by Furanone C56 in vivo

Treatment GroupDose (µg/g body weight)Quorum Sensing Activity (% of control)
Control (no inhibitor)N/A100
Furanone C5617~25

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate a LasR inhibitor in a mouse model of P. aeruginosa lung infection. These protocols are based on established methods in the field.[1][11]

Murine Acute Lung Infection Model

This model is designed to assess the efficacy of a therapeutic agent in reducing bacterial load and virulence in an acute pulmonary infection.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Specific pathogen-free mice (e.g., C57BL/6, 6-8 weeks old)

  • Test compound (LasR inhibitor) and vehicle control

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Sterile phosphate-buffered saline (PBS)

  • Bacterial culture medium (e.g., Luria-Bertani broth)

  • Equipment for intranasal inoculation

  • Equipment for euthanasia and tissue homogenization

Procedure:

  • Bacterial Culture Preparation:

    • Streak P. aeruginosa on an agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into broth and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 5 x 106 CFU in 20-50 µL for intranasal inoculation).[11]

  • Animal Infection:

    • Anesthetize mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.

    • Once deeply anesthetized (confirmed by lack of pedal reflex), gently instill the bacterial suspension (e.g., 20-50 µL) into the nares of the mouse.[11]

    • Allow the mouse to recover on a warming pad.

  • Compound Administration:

    • The test compound (LasR inhibitor) or vehicle control can be administered at various time points pre- or post-infection.

    • Routes of administration can include intraperitoneal (IP), intravenous (IV), or intranasal (IN), depending on the compound's properties. Dosing will need to be determined through pharmacokinetic and tolerability studies.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) at regular intervals.

    • At a predetermined endpoint (e.g., 24-48 hours post-infection), euthanize the mice.[11]

    • Aseptically harvest the lungs and homogenize in sterile PBS.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lung).

In vivo Imaging for Quorum Sensing Inhibition

This method allows for the real-time visualization of quorum sensing activity in a living animal model.

Materials:

  • A P. aeruginosa reporter strain carrying a QS-inducible promoter fused to a reporter gene (e.g., lasB-luxCDABE or lasR-gfp).[10]

  • In vivo imaging system (IVIS) or similar equipment.

  • Materials from the acute lung infection model protocol.

Procedure:

  • Follow the procedures for bacterial culture and animal infection as described in the acute lung infection model, using the reporter strain.

  • Administer the test compound or vehicle control.

  • At various time points post-infection, anesthetize the mice and place them in the in vivo imaging system.

  • Acquire images to detect the reporter signal (bioluminescence or fluorescence).

  • Quantify the signal intensity in the lung region to assess the level of quorum sensing activity. A reduction in signal in the treated group compared to the control group indicates inhibition of quorum sensing.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating a LasR inhibitor in a mouse infection model.

Experimental_Workflow Workflow for In Vivo Evaluation of a LasR Inhibitor cluster_preclinical Pre-clinical Evaluation cluster_endpoints Endpoint Assays A 1. Prepare P. aeruginosa Culture (Wild-type or Reporter Strain) E 5. Intranasal Inoculation with P. aeruginosa A->E B 2. Mouse Acclimatization (e.g., 1 week) C 3. Randomize Mice into Treatment Groups B->C D 4. Anesthetize Mice C->D D->E F 6. Administer LasR Inhibitor or Vehicle Control E->F G 7. Monitor Clinical Signs (Weight, Behavior) F->G H 8. Endpoint Analysis G->H I Bacterial Load Determination (CFU/lung) H->I J In Vivo Imaging (QS Reporter Strain) H->J K Histopathology of Lung Tissue H->K L Cytokine Analysis (e.g., from BALF) H->L

A general workflow for testing LasR inhibitors in a mouse model.

Conclusion

The inhibition of the LasR quorum sensing system presents a promising anti-virulence strategy against Pseudomonas aeruginosa. While no specific data for "this compound" is currently available in the public domain, the protocols and representative data provided here for analogous compounds offer a solid framework for the in vivo evaluation of novel LasR inhibitors. Successful demonstration of efficacy in these models, characterized by reduced bacterial burden and inhibition of virulence, would be a critical step in the development of new therapeutics to combat P. aeruginosa infections.

References

Quantifying the Effect of LasR-IN-3 on Gene Expression in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key contributor to its pathogenicity is the quorum sensing (QS) system, a sophisticated cell-to-cell communication network that coordinates the expression of virulence factors in a population density-dependent manner. At the apex of this hierarchical system is the LasR protein, a transcriptional regulator that, upon binding its autoinducer, activates a cascade of gene expression leading to the production of virulence factors and the formation of biofilms.

Targeting the LasR protein presents a promising anti-virulence strategy to disarm P. aeruginosa without exerting direct bactericidal pressure, which can drive the development of resistance. LasR-IN-3 is a potent inhibitor of the LasR protein. These application notes provide a comprehensive guide to quantifying the inhibitory effects of this compound on gene expression in P. aeruginosa, offering detailed protocols and data presentation formats for researchers in microbiology, drug discovery, and infectious disease.

Mechanism of Action: LasR Signaling Pathway and Inhibition by this compound

The las quorum sensing system is a cornerstone of P. aeruginosa virulence.[1][2] The LasI synthase produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1] As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic LasR protein. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes, located in the promoter regions of target genes.[3] This, in turn, initiates the transcription of a wide array of virulence genes, including those involved in biofilm formation, pyocyanin production, and protease secretion. Furthermore, the LasR-3O-C12-HSL complex activates the expression of the rhlR gene, another key QS regulator, thereby controlling a wider network of virulence.[2]

This compound functions as an inhibitor of this critical pathway. It has been shown to induce instability in the LasR structure, leading to the dissociation of the functional LasR dimer.[4] This disruption prevents LasR from effectively binding to its target promoters, thereby downregulating the expression of the entire LasR regulon.

Caption: The LasR signaling pathway and its inhibition by this compound.

Quantitative Effects of this compound on Gene Expression and Virulence Factor Production

Treatment of P. aeruginosa with this compound leads to a quantifiable reduction in the expression of key virulence-associated genes and the production of their corresponding factors. The following tables summarize the inhibitory effects observed with this compound.

Table 1: Effect of this compound on Virulence Factor Production

Virulence FactorConcentration of this compoundIncubation TimePercent Inhibition
Biofilm Formation14.00 µg/mL24 hours71.70%[4]
Pyocyanin Production14.00 µg/mL24 hours68.70%[4]
Rhamnolipid Production14.00 µg/mL48 hours54.00%[4]

Table 2: Effect of this compound on Gene Expression

Target GeneGene FunctionConcentration of this compoundIncubation TimePercent Decrease in Expression
lasRMaster quorum sensing regulator14.00 µg/mL24 hours26.0%[4]
rhlRSecondary quorum sensing regulator14.00 µg/mL24 hours16.3%[4]

Experimental Protocols

To quantify the effect of this compound on gene expression, a series of well-established molecular biology techniques are employed. The following protocols provide a detailed methodology for a typical experiment.

Experimental Workflow

Experimental_Workflow cluster_culture Bacterial Culture and Treatment cluster_rna RNA Processing cluster_qpcr Gene Expression Analysis Culture 1. P. aeruginosa Culture (e.g., PAO1) Treatment 2. Treatment with this compound (and vehicle control) Culture->Treatment Incubation 3. Incubation Treatment->Incubation RNA_Extraction 4. Total RNA Extraction Incubation->RNA_Extraction DNase_Treatment 5. DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis 6. cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qPCR 7. Quantitative Real-Time PCR (qRT-PCR) cDNA_Synthesis->qPCR Data_Analysis 8. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Caption: Workflow for quantifying the effect of this compound on gene expression.
Bacterial Strain and Culture Conditions

  • Strain: Pseudomonas aeruginosa PAO1 is a commonly used laboratory strain for these assays.

  • Media: Use a suitable growth medium such as Luria-Bertani (LB) broth or a defined minimal medium depending on the experimental requirements.

  • Culture: Grow an overnight culture of P. aeruginosa at 37°C with shaking (e.g., 200 rpm).

Treatment with this compound
  • Dilute the overnight culture into fresh media to a starting optical density at 600 nm (OD600) of approximately 0.05.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add this compound to the bacterial cultures at the desired final concentration (e.g., 14.00 µg/mL).

  • Include a vehicle control (e.g., DMSO alone) at the same concentration as used for the this compound treatment.

  • Incubate the cultures at 37°C with shaking for the desired time period (e.g., 24 hours).

Total RNA Extraction
  • Harvest bacterial cells from the treated and control cultures by centrifugation.

  • Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions. This typically involves cell lysis, nucleic acid precipitation, and column purification.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

DNase Treatment
  • To remove any contaminating genomic DNA, treat the extracted RNA with DNase I.

  • Follow the manufacturer's protocol for the DNase I enzyme.

  • Inactivate the DNase I after treatment, typically by heat or with a specific inactivation reagent.

cDNA Synthesis (Reverse Transcription)
  • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Use a commercial cDNA synthesis kit for reliable and consistent results.

  • Include a no-reverse-transcriptase control to verify the absence of genomic DNA contamination.

Quantitative Real-Time PCR (qRT-PCR)
  • Prepare the qRT-PCR reaction mixture containing:

    • cDNA template

    • Forward and reverse primers for the target genes (lasR, rhlR) and a housekeeping gene (e.g., rpoD, gyrB) for normalization.

    • A fluorescent dye-based master mix (e.g., SYBR Green) or a probe-based master mix.

  • Perform the qRT-PCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run when using a dye-based method to ensure primer specificity.

Data Analysis
  • Determine the cycle threshold (Ct) values for each gene in both the treated and control samples.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

  • Calculate the change in gene expression between the treated and control samples using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).

  • The fold change in gene expression can be calculated as 2-ΔΔCt. The percent decrease in expression is calculated as (1 - 2-ΔΔCt) * 100%.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to quantify the impact of this compound on gene expression in P. aeruginosa. By targeting the master regulator of quorum sensing, this compound offers a promising avenue for the development of novel anti-virulence therapies. The methodologies described herein are essential for the preclinical evaluation of this and other quorum sensing inhibitors, contributing to the advancement of new strategies to combat bacterial infections.

References

Application Notes: Measuring Pyocyanin Production Inhibition by a LasR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] A key feature of its pathogenicity is the ability to form biofilms and produce a variety of virulence factors, including proteases, toxins, and the redox-active pigment pyocyanin.[1] The expression of these factors is tightly regulated by a cell-to-cell communication system known as quorum sensing (QS).[2]

The P. aeruginosa QS network is a hierarchical system with the Las system at the top.[3] The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which binds to and activates the transcriptional regulator LasR.[3] The activated LasR:3O-C12-HSL complex then upregulates the expression of numerous target genes, including those of the subordinate Rhl QS system.[3][4] The Rhl system, in turn, directly controls the production of pyocyanin.[2] Given its central role, the LasR receptor is a prime target for anti-virulence strategies aimed at disrupting QS and attenuating bacterial pathogenicity without exerting bactericidal pressure, which may reduce the development of resistance.[1]

This document provides a detailed protocol for measuring the production of pyocyanin in P. aeruginosa and quantifying the inhibitory effect of a representative LasR antagonist. While the user specified "LasR-IN-3", public data on this specific compound is scarce. Therefore, we will use the well-characterized LasR inhibitor V-06-018 as a representative compound for these protocols. This inhibitor has a reported IC50 of approximately 18 µM for pyocyanin inhibition in P. aeruginosa PA14.[3]

Principle of the Assay

The LasR receptor is the master regulator of the QS cascade that leads to pyocyanin production.[5] Antagonists of LasR, such as V-06-018, competitively bind to the receptor, preventing its activation by the native autoinducer. This inhibition disrupts the downstream signaling through the Rhl system, leading to decreased transcription of the phzA1-G1 and phzA2-G2 operons responsible for pyocyanin synthesis.[4][6]

The resulting decrease in pyocyanin production can be quantified from the bacterial culture supernatant. Pyocyanin is a blue-green pigment in its natural state. The assay involves extracting the pyocyanin from the supernatant using chloroform, which creates a blue organic layer. This layer is then separated and acidified with HCl, which causes pyocyanin to partition into the aqueous layer and turn a distinct pink-red color. The concentration of this red-colored pyocyanin is directly proportional to its absorbance at 520 nm and can be calculated using a specific formula.

Signaling Pathway and Experimental Workflow

LasR_Signaling_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI (Synthase) HSL_3O_C12 3O-C12-HSL (Autoinducer) LasI->HSL_3O_C12 Synthesizes LasR LasR (Receptor) HSL_3O_C12->LasR Binds LasR_Complex Active LasR Complex LasR->LasR_Complex Forms rhlR_gene rhlR gene LasR_Complex->rhlR_gene Activates Transcription RhlI RhlI (Synthase) LasR_Complex->RhlI Activates RhlR RhlR (Receptor) rhlR_gene->RhlR RhlR_Complex Active RhlR Complex RhlR->RhlR_Complex Forms HSL_C4 C4-HSL (Autoinducer) RhlI->HSL_C4 Synthesizes HSL_C4->RhlR Binds phz_operon phzA-G Operons RhlR_Complex->phz_operon Activates Transcription Inhibitor LasR Inhibitor (e.g., V-06-018) Inhibitor->LasR Inhibits Pyocyanin Pyocyanin Production phz_operon->Pyocyanin

Caption: Las/Rhl quorum sensing pathway leading to pyocyanin production and its inhibition.

Pyocyanin_Assay_Workflow A 1. Culture P. aeruginosa (e.g., PA14) overnight B 2. Subculture and grow to early stationary phase A->B C 3. Add LasR Inhibitor (V-06-018) at various concentrations (and DMSO control) B->C D 4. Incubate for 16-18 hours at 37°C with shaking C->D E 5. Centrifuge cultures to pellet cells D->E F 6. Collect cell-free supernatant E->F G 7. Extract with Chloroform (Pyocyanin moves to bottom blue layer) F->G H 8. Separate chloroform layer G->H I 9. Re-extract with 0.2 M HCl (Pyocyanin moves to top red layer) H->I J 10. Measure Absorbance of the top layer at 520 nm I->J K 11. Calculate Concentration and % Inhibition J->K

Caption: Experimental workflow for quantifying pyocyanin inhibition.

Materials and Reagents

  • Bacterial Strain: Pseudomonas aeruginosa PA14 or PAO1.

  • Culture Media: Luria-Bertani (LB) broth or King's A medium.

  • LasR Inhibitor: V-06-018 (or other inhibitor) stock solution in DMSO.

  • Solvents: Chloroform, 0.2 M Hydrochloric Acid (HCl).

  • Control: Dimethyl sulfoxide (DMSO).

  • Equipment:

    • Shaking incubator (37°C)

    • Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm and 600 nm.

    • Centrifuge and appropriate tubes (e.g., 15 mL conical tubes).

    • Micropipettes and sterile tips.

    • 96-well microplates (for absorbance readings).

    • Vortex mixer.

Experimental Protocols

Protocol 1: Culturing and Treatment of P. aeruginosa
  • From a frozen stock, streak P. aeruginosa onto an LB agar plate and incubate at 37°C for 16-18 hours.

  • Inoculate a single colony into 5 mL of LB broth and grow overnight at 37°C with shaking (200-250 rpm).

  • Normalize the overnight culture to an OD600 of ~0.05 in fresh LB broth.

  • Dispense the normalized culture into sterile test tubes or flasks.

  • Add the LasR inhibitor (V-06-018) to the cultures at desired final concentrations (e.g., a serial dilution from 100 µM down to 0.1 µM).

  • Include a vehicle control tube containing an equivalent volume of DMSO (e.g., 0.5% v/v).

  • Incubate the treated cultures for 16-24 hours at 37°C with vigorous shaking.

  • After incubation, measure the final cell density of each culture by reading the absorbance at 600 nm (OD600) to check for any effects on bacterial growth.

Protocol 2: Pyocyanin Extraction
  • Transfer 5 mL of each bacterial culture from Protocol 1 into a centrifuge tube.

  • Pellet the bacterial cells by centrifuging at 4,000 x g for 10 minutes.

  • Carefully transfer 3 mL of the cell-free supernatant to a fresh tube.

  • Add 1.5 mL of chloroform to the supernatant.

  • Vortex vigorously for 30 seconds to mix the layers. The chloroform will extract the blue pyocyanin pigment.

  • Centrifuge at 4,000 x g for 5 minutes to separate the layers. The bottom chloroform layer will be blue.

  • Carefully remove the upper aqueous layer and discard. Transfer 1 mL of the blue chloroform layer to a new microfuge tube.

  • Add 500 µL of 0.2 M HCl to the chloroform layer.

  • Vortex vigorously for 30 seconds. The pyocyanin will move into the acidic aqueous phase, turning it pink/red.

  • Centrifuge at 4,000 x g for 5 minutes. The top HCl layer will be pink/red.

Protocol 3: Quantification of Pyocyanin
  • Transfer 200 µL of the top pink/red HCl layer from each sample into a clear, flat-bottom 96-well plate.

  • Measure the absorbance of each sample at 520 nm (A520) using a microplate reader. Use 0.2 M HCl as a blank.

  • Calculate the concentration of pyocyanin in µg/mL using the following formula: Pyocyanin Concentration (µg/mL) = A520 x 17.072

  • To account for any minor variations in cell growth, normalize the pyocyanin concentration to the cell density (OD600) of the corresponding culture. Normalized Pyocyanin = Pyocyanin Concentration (µg/mL) / OD600

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control: % Inhibition = [1 - (Normalized Pyocyanin_Inhibitor / Normalized Pyocyanin_DMSO)] x 100

Data Presentation and Expected Results

The following table presents sample data for the inhibition of pyocyanin production in P. aeruginosa PA14 by the representative LasR inhibitor V-06-018. The results show a clear dose-dependent inhibition of pyocyanin synthesis, with an expected IC50 value in the low micromolar range.[3]

V-06-018 Conc. (µM)OD600 (Cell Growth)Absorbance (A520)Pyocyanin Conc. (µg/mL)Normalized Pyocyanin (µg/mL/OD600)% Inhibition
0 (DMSO Control)2.510.5509.393.740.0%
12.530.4958.453.3410.7%
52.490.3906.662.6728.6%
102.500.2804.781.9148.9%
252.480.1552.651.0771.4%
502.450.0801.370.5685.0%
1002.460.0450.770.3191.7%

Note: Data are representative. Actual values may vary based on experimental conditions, bacterial strain, and incubation time.

Troubleshooting

  • Low/No Pyocyanin Production in Control: Ensure the P. aeruginosa strain is a known producer (PA14 is generally a high producer). Check incubation time and aeration; pyocyanin production is maximal in late stationary phase.

  • High Variability Between Replicates: Ensure thorough mixing (vortexing) during the extraction steps. Be precise when transferring layers to avoid cross-contamination.

  • Inhibitor Affects Cell Growth (OD600): If the inhibitor significantly reduces OD600, it may be toxic at that concentration. The observed reduction in pyocyanin could be due to bacteriostatic/bactericidal effects rather than specific QS inhibition. Report this toxicity and consider testing lower concentrations.

  • Color of HCl Layer is Faint: The initial culture may not have produced enough pyocyanin. Try a longer incubation period or use a richer medium like King's A, which is designed to enhance pigment production.

References

Application Notes and Protocols: Elastase Activity Assay for the Evaluation of LasR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen responsible for a wide range of acute and chronic infections. A key factor in its pathogenicity is the production of virulence factors, which is tightly regulated by a sophisticated cell-to-cell communication system known as quorum sensing (QS). The LasR protein is a critical transcriptional regulator at the heart of the P. aeruginosa QS system.[1][2][3][4][5] In response to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), LasR activates the expression of a cascade of virulence genes, including lasB, which encodes for the potent elastase.[1][4] This zinc metalloprotease contributes significantly to tissue damage and immune evasion during infections.[6]

Targeting the LasR-mediated QS pathway presents a promising anti-virulence strategy to mitigate P. aeruginosa pathogenicity without exerting selective pressure for antibiotic resistance. Small molecule inhibitors of LasR can disrupt this signaling cascade, leading to a downstream reduction in virulence factor production, including elastase.

These application notes provide a detailed protocol for an elastase activity assay designed to screen and characterize the efficacy of LasR inhibitors. The protocol is optimized for a 96-well plate format, enabling medium- to high-throughput screening of potential therapeutic compounds.

Signaling Pathway

The LasR-mediated quorum sensing system in P. aeruginosa is a hierarchical regulatory network. At low cell densities, the autoinducer synthase LasI produces a basal level of 3-oxo-C12-HSL. As the bacterial population grows, 3-oxo-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex then binds to specific DNA sequences, known as las boxes, upstream of target genes, activating their transcription. This includes the upregulation of lasI itself, creating a positive feedback loop, and crucially, the activation of virulence genes such as lasB (elastase) and the regulatory gene for the subordinate rhl quorum sensing system.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI (Synthase) Autoinducer_out 3-oxo-C12-HSL (Autoinducer) LasI->Autoinducer_out Synthesizes LasR_inactive LasR (Inactive) LasR_active LasR/3-oxo-C12-HSL (Active Complex) LasR_inactive->LasR_active Activates lasB_gene lasB gene LasR_active->lasB_gene Activates Transcription Elastase Elastase (LasB) lasB_gene->Elastase Translation Extracellular_Elastase Secreted Elastase Elastase->Extracellular_Elastase Secretion LasR_Inhibitor LasR Inhibitor LasR_Inhibitor->LasR_inactive Inhibits Binding Autoinducer_in 3-oxo-C12-HSL Autoinducer_out->Autoinducer_in Cell Entry Autoinducer_in->LasR_inactive Binds to Experimental_Workflow cluster_prep Culture Preparation cluster_treatment Inhibitor Treatment cluster_sample_processing Sample Processing cluster_assay Elastase Activity Assay cluster_analysis Data Analysis start Start: P. aeruginosa Culture culture_growth Grow to Mid-Log Phase (OD600 ≈ 0.4-0.6) start->culture_growth treatment Aliquot Cultures and Add LasR Inhibitor (Varying Concentrations) culture_growth->treatment incubation Incubate with Shaking (e.g., 18-24 hours at 37°C) treatment->incubation centrifugation Centrifuge Cultures to Pellet Bacteria incubation->centrifugation supernatant_collection Collect Supernatant (Contains Elastase) centrifugation->supernatant_collection assay_setup Prepare 96-well Plate: Supernatant + Assay Buffer + Substrate supernatant_collection->assay_setup read_plate Incubate and Measure Absorbance/Fluorescence assay_setup->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End: Report Results data_analysis->end

References

Application Note: Protocol for Evaluating the Efficacy of LasR-IN-3 Against Pseudomonas aeruginosa Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for testing the efficacy of LasR-IN-3, a quorum sensing (QS) inhibitor, against clinical isolates of Pseudomonas aeruginosa. P. aeruginosa is an opportunistic pathogen that utilizes the LasI/LasR quorum sensing system to regulate virulence factors and biofilm formation, contributing to its pathogenicity and antibiotic resistance.[1][2] this compound is an antagonist that targets the LasR transcriptional regulator, thereby disrupting this signaling pathway.[2] The following protocols detail methods for determining the minimum inhibitory concentration (MIC) of this compound, assessing its anti-biofilm activity, and quantifying its effect on the production of the virulence factor pyocyanin. These procedures are designed to provide a comprehensive evaluation of this compound's potential as an anti-virulence agent for the treatment of P. aeruginosa infections.

Background

The LasR Quorum Sensing System

In Pseudomonas aeruginosa, the LasI/LasR system is a primary quorum-sensing circuit that controls the expression of numerous virulence genes in a cell-density-dependent manner.[1][3][4] The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[1] As the bacterial population grows, 3-oxo-C12-HSL accumulates.[3] Upon reaching a threshold concentration, it binds to the intracellular transcriptional regulator, LasR.[1] This binding event causes LasR to dimerize and activate the transcription of target genes, including those responsible for the production of virulence factors like elastase (LasB), exotoxin A, and pyocyanin, as well as genes involved in biofilm formation.[4][5][6] The Las system sits at the top of a regulatory hierarchy, also influencing other QS systems like rhl and pqs.[7][8]

Mechanism of Action of this compound

This compound functions as an antagonist of the LasR receptor. By binding to LasR, it prevents the native autoinducer, 3-oxo-C12-HSL, from activating the receptor.[1] This inhibitory action blocks the downstream signaling cascade, leading to a reduction in the expression of QS-controlled virulence factors and a decrease in biofilm formation, without directly killing the bacteria.[2] This anti-virulence approach is a promising strategy to combat bacterial infections while potentially exerting less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.[9]

Signaling Pathway Diagram

LasR_Signaling_Pathway cluster_bacterium P. aeruginosa Cell LasI LasI (Synthase) Autoinducer 3-oxo-C12-HSL LasI->Autoinducer Synthesis LasR_inactive LasR (Inactive) LasR_active LasR-HSL Complex (Active Dimer) LasR_inactive->LasR_active Dimerization Autoinducer->LasR_inactive Binding Autoinducer_out 3-oxo-C12-HSL (Extracellular) Autoinducer->Autoinducer_out Diffusion TargetGenes Target Genes (e.g., lasB, rhlR, pqsR) LasR_active->TargetGenes Transcriptional Activation TargetGenes->LasI Positive Feedback Virulence Virulence Factors & Biofilm Formation TargetGenes->Virulence Expression LasR_IN_3 This compound LasR_IN_3->LasR_inactive Inhibition

Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Preparation cluster_assays Primary Assays cluster_analysis Data Analysis Isolate 1. Culture Clinical Isolates (e.g., P. aeruginosa PAO1, PA14, clinical strains) MIC 3a. MIC Assay (Broth Microdilution) Isolate->MIC Biofilm 3b. Biofilm Inhibition Assay (Crystal Violet Method) Isolate->Biofilm Virulence 3c. Virulence Factor Assay (Pyocyanin Quantification) Isolate->Virulence Compound 2. Prepare this compound Stock & Serial Dilutions Compound->MIC Compound->Biofilm Compound->Virulence MIC_Analysis 4a. Determine MIC₅₀ (Visual Inspection / OD₆₀₀) MIC->MIC_Analysis Biofilm_Analysis 4b. Quantify Biofilm (OD₅₇₀) Calculate % Inhibition Biofilm->Biofilm_Analysis Virulence_Analysis 4c. Quantify Pyocyanin (OD₅₂₀) Calculate % Reduction Virulence->Virulence_Analysis

Caption: General experimental workflow for evaluating this compound against clinical isolates.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.

Materials:

  • P. aeruginosa clinical isolates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Method:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of a P. aeruginosa isolate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.5 (McFarland standard), corresponding to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Perform a two-fold serial dilution of this compound in MHB across a 96-well plate. Typical concentration ranges to test for a novel compound might be from 256 µg/mL down to 0.5 µg/mL.

    • Ensure the final volume in each well is 100 µL.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound where no visible turbidity is observed.

    • Optionally, read the OD₆₀₀ of the plate using a microplate reader. The MIC is the concentration that inhibits ≥90% of growth compared to the positive control.

Protocol 2: Assessment of Biofilm Inhibition

This protocol quantifies the ability of sub-MIC concentrations of this compound to prevent biofilm formation.[10][11][12][13]

Materials:

  • Materials from Protocol 4.1

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS)

Method:

  • Plate Setup:

    • Prepare serial dilutions of this compound in a 96-well plate at sub-MIC concentrations (e.g., from MIC/2 down to MIC/32). Use a growth medium that promotes biofilm formation, such as Tryptic Soy Broth (TSB) supplemented with 0.25% glucose.

    • Add 100 µL of a diluted bacterial culture (prepared as in 4.1.1) to each well.

    • Include positive and negative controls.

  • Incubation:

    • Incubate the plate without shaking at 37°C for 24-48 hours to allow biofilm formation.

  • Staining and Quantification:

    • Carefully discard the planktonic cells from the wells and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Air-dry the plate completely.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air-dry the plate again.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] x 100

Protocol 3: Quantification of Pyocyanin Production

This protocol measures the effect of this compound on the production of pyocyanin, a QS-regulated virulence factor.[14][15][16]

Materials:

  • P. aeruginosa isolates (known pyocyanin producers like PA14 are good positive controls)[2]

  • Luria-Bertani (LB) broth or Pseudomonas P broth

  • This compound at a fixed sub-MIC concentration (e.g., MIC/4)

  • Chloroform

  • 0.2 N Hydrochloric acid (HCl)

Method:

  • Culture Preparation:

    • Inoculate 5 mL of LB broth with a P. aeruginosa colony. Add this compound to the desired final concentration.

    • Create a control culture without the compound.

    • Incubate at 37°C with shaking for 24-48 hours.

  • Pyocyanin Extraction:

    • Centrifuge 3 mL of the bacterial culture supernatant at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously for 30 seconds. The pyocyanin will move to the chloroform layer, turning it blue.

    • Centrifuge to separate the phases and carefully transfer the lower (blue) chloroform layer to a new tube.

  • Acidification and Quantification:

    • Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, turning it pink/red.[15]

    • Centrifuge to separate the phases.

    • Transfer 200 µL of the upper (pink) aqueous layer to a 96-well plate.

    • Measure the absorbance at 520 nm (OD₅₂₀).[14][16]

  • Data Analysis:

    • Pyocyanin concentration (µg/mL) can be calculated by multiplying the OD₅₂₀ by 17.072.[15][16]

    • Compare the pyocyanin concentration in the treated sample to the untreated control to determine the percentage of reduction.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: MIC of this compound Against P. aeruginosa Clinical Isolates

Isolate ID Source MIC (µg/mL)
PAO1 (ATCC 15692) Lab Strain 128
PA14 Lab Strain 128
CI-001 Sputum 256
CI-002 Wound >256

| CI-003 | Blood | 128 |

Table 2: Biofilm Inhibition by this compound at Sub-MIC (MIC/4)

Isolate ID This compound (µg/mL) Mean OD₅₇₀ ± SD % Inhibition
PAO1 32 0.45 ± 0.05 78%
CI-001 64 0.98 ± 0.12 65%

| CI-003 | 32 | 0.62 ± 0.08 | 72% |

Table 3: Pyocyanin Production Inhibition by this compound at Sub-MIC (MIC/4)

Isolate ID This compound (µg/mL) Pyocyanin (µg/mL) ± SD % Reduction
PA14 32 2.1 ± 0.3 85%
CI-001 64 4.5 ± 0.6 71%

| CI-003 | 32 | 1.8 ± 0.2 | 88% |

Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimentally derived values.

References

Application Notes and Protocols for Combining LasR Inhibitors with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its virulence and resilience is its ability to form biofilms, which are structured communities of bacteria encased in a protective matrix. This process, along with the production of various virulence factors, is largely regulated by a cell-to-cell communication system known as quorum sensing (QS).

The LasR-LasI (or Las) system sits at the pinnacle of the P. aeruginosa QS hierarchy. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[1][2] As the bacterial population density increases, this signal molecule accumulates and binds to the LasR protein, a transcriptional regulator.[1][3][4] The activated LasR-HSL complex then drives the expression of numerous genes responsible for biofilm formation, virulence factor production (e.g., elastase, pyocyanin), and even regulates other QS systems within the cell.[2][3][5]

Targeting the LasR protein with inhibitors like LasR-IN-3 presents an innovative anti-virulence strategy. Instead of directly killing the bacteria, these inhibitors block the QS signaling pathway, effectively disarming the pathogen and disrupting its collective defenses. This approach can potentially reduce the selective pressure for resistance development.

These application notes provide a framework for investigating the synergistic potential of combining LasR-pathway inhibitors with conventional antibiotics. While specific quantitative synergy data for this compound is not extensively documented in publicly available literature, the following sections use data from other well-characterized quorum sensing inhibitors (QSIs) that target the Las system. This information serves to illustrate the expected synergistic outcomes and provides robust protocols for evaluating such combinations in a research setting.

Application Note 1: Potentiation of Antibiotic Activity

Objective: To demonstrate the ability of a LasR-pathway inhibitor to reduce the Minimum Inhibitory Concentration (MIC) of a conventional antibiotic against P. aeruginosa.

Principle: By inhibiting the LasR-mediated quorum sensing pathway, QSIs can disrupt coordinated defense mechanisms, such as biofilm formation and the expression of efflux pumps, which contribute to antibiotic tolerance. This disruption can render the bacteria more susceptible to the action of conventional antibiotics like tobramycin, an aminoglycoside commonly used to treat P. aeruginosa infections. This enhanced susceptibility is observed as a significant reduction in the antibiotic's MIC when used in combination with a sub-inhibitory concentration of the QSI.

Quantitative Data: The following table summarizes data from a study where a QSI derived from the marine bacterium Pseudoalteromonas sp. KS8 was combined with tobramycin. The QSI was applied at a sub-MIC level (1 mg/mL) that does not inhibit growth on its own, demonstrating its role as a potentiator rather than a direct antimicrobial.

Table 1: Synergistic Effect of a Quorum Sensing Inhibitor (QSI) on the MIC of Tobramycin against P. aeruginosa PAO1

Treatment ConditionMIC of Tobramycin (µg/mL)Fold Reduction in MIC
Tobramycin Alone0.75-
Tobramycin + QSI (1 mg/mL)0.07510-fold

Data sourced from a study on a marine-derived QSI which demonstrated a tenfold increase in tobramycin efficacy.[1][6]

Application Note 2: Enhanced Biofilm Inhibition

Objective: To quantify the synergistic effect of a QSI and a conventional antibiotic on the inhibition of P. aeruginosa biofilm formation.

Principle: The LasR quorum sensing system is a master regulator of biofilm development.[2] Inhibiting LasR can significantly impair the bacteria's ability to form a robust biofilm. When a LasR inhibitor is combined with an antibiotic, the effect can be synergistic. The QSI weakens the biofilm structure and regulatory network, allowing the antibiotic to penetrate more effectively and kill the embedded cells. This dual-action approach is more effective than either agent used alone.

Quantitative Data: The data below is derived from a study investigating the combined effect of Linolenic Acid (LNA), a compound known to interfere with quorum sensing, and tobramycin on biofilm formation by P. aeruginosa. The concentrations used were sub-inhibitory for bacterial growth, isolating the effect to anti-biofilm and synergy.

Table 2: Synergistic Inhibition of P. aeruginosa Biofilm Formation

Treatment Condition (at sub-MIC)Biofilm Formation (% of Control)% Inhibition
Control (Untreated)100%0%
Linolenic Acid (LNA) Alone~55%~45%
Tobramycin (TOB) Alone~65%~35%
LNA + TOB Combination~20%~80%

Data adapted from studies showing synergistic biofilm inhibition by combining a QSI with tobramycin.[7][8][9]

Visualizations: Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI (Synthase) Autoinducer 3-oxo-C12-HSL (Signal Molecule) LasI->Autoinducer Synthesizes LasR_inactive LasR (Inactive) Receptor LasR_active Active LasR Complex (Dimer) LasR_inactive->LasR_active Activates & Dimerizes LasR_active->LasI Positive Feedback Virulence_Genes Virulence & Biofilm Genes (lasB, rhlR, etc.) LasR_active->Virulence_Genes Upregulates Transcription Autoinducer->LasR_inactive Binds to LasR_IN_3 This compound (Inhibitor) LasR_IN_3->LasR_inactive Antagonizes/ Prevents Activation

Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.

Synergy_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase start Start: Prepare P. aeruginosa Inoculum prep_abx Prepare Antibiotic (e.g., Tobramycin) Serial Dilutions start->prep_abx prep_qsi Prepare LasR Inhibitor (e.g., this compound) Serial Dilutions start->prep_qsi checkerboard Perform Checkerboard Assay (96-well plate setup) prep_abx->checkerboard biofilm Perform Biofilm Assay (with combination treatments) prep_abx->biofilm prep_qsi->checkerboard prep_qsi->biofilm incubation Incubate Plates (e.g., 24h at 37°C) checkerboard->incubation biofilm->incubation read_mic Read MICs & Calculate Fractional Inhibitory Concentration Index (FICI) incubation->read_mic read_biofilm Quantify Biofilm (Crystal Violet Staining, OD550) incubation->read_biofilm interpret Interpret Results: Synergy, Additivity, or Antagonism read_mic->interpret read_biofilm->interpret

References

Assessing the Impact of LasR-IN-3 on Bacterial Motility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the impact of LasR-IN-3, an inhibitor of the Pseudomonas aeruginosa LasR quorum-sensing (QS) regulator, on various forms of bacterial motility. Understanding how inhibiting the Las system affects bacterial locomotion is crucial for the development of novel anti-virulence therapies.

Introduction to the Las Quorum Sensing System and Motility

Pseudomonas aeruginosa is an opportunistic pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and collective behaviors.[1][2] The Las system is a key component of this network, sitting at the top of a hierarchical QS cascade.[3][4] It is composed of the LasI synthase, which produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the transcriptional regulator LasR.[1][5] When the bacterial population density increases, 3O-C12-HSL accumulates and binds to LasR, causing it to dimerize and activate the transcription of target genes.[1][5] This system is known to regulate a wide array of virulence factors and has been implicated in the control of bacterial motility.[2][6][7]

Bacterial motility is critical for colonization, biofilm formation, and dissemination. The primary modes of motility in P. aeruginosa are:

  • Swimming: Individual cell movement in liquid environments, powered by flagella.[8][9][10]

  • Swarming: A coordinated, multicellular movement across a semi-solid surface, also dependent on flagella.[11][12]

  • Twitching: A surface-associated movement mediated by the extension and retraction of type IV pili.[13][14][15]

This compound is a known antagonist of the LasR protein, competing with the native 3O-C12-HSL autoinducer for binding to the regulator.[1] By inhibiting LasR activation, this compound is expected to modulate the expression of LasR-regulated genes, which may include those involved in the different forms of bacterial motility. These application notes provide the methodologies to investigate these effects.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the LasR signaling pathway and the general workflow for assessing the impact of this compound on bacterial motility.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI (Synthase) AHL 3O-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR (Inactive) LasR_active Active LasR Dimer LasR->LasR_active Dimerizes DNA Target Genes (e.g., motility-related) LasR_active->DNA Binds & Activates Transcription Transcription & Translation DNA->Transcription Motility_Proteins Motility-Associated Proteins Transcription->Motility_Proteins Produces AHL->LasR Binds AHL_out 3O-C12-HSL AHL->AHL_out LasR_IN_3 This compound LasR_IN_3->LasR Inhibits Binding

Caption: The LasR quorum sensing pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Motility Assays start Start prep Prepare Bacterial Cultures (e.g., P. aeruginosa wild-type) start->prep treatment Treat with this compound (Varying Concentrations) and Controls prep->treatment assay Perform Motility Assays treatment->assay swim Swimming Assay swarm Swarming Assay twitch Twitching Assay measure Incubate and Measure Motility Zones swim->measure swarm->measure twitch->measure analyze Analyze and Compare Data measure->analyze end End analyze->end

Caption: General experimental workflow for assessing this compound's impact on motility.

Experimental Protocols

The following are detailed protocols for assessing the impact of this compound on swimming, swarming, and twitching motility. For each assay, it is crucial to include a vehicle control (e.g., DMSO, if used to dissolve this compound) and a positive control (untreated wild-type strain). A non-motile mutant can serve as a negative control.

Protocol 1: Swimming Motility Assay

This assay measures the ability of individual bacteria to move in a low-viscosity, semi-solid medium.[8][9]

Materials:

  • P. aeruginosa strain of interest (e.g., PAO1, PA14)

  • Luria-Bertani (LB) broth

  • Bacto Agar

  • Sterile petri dishes (100 x 15 mm)

  • This compound stock solution

  • Vehicle control (e.g., sterile DMSO)

  • Sterile inoculation needles or toothpicks

  • Incubator (37°C)

  • Imaging system and analysis software (e.g., ImageJ)

Procedure:

  • Prepare Swimming Agar Plates:

    • Prepare a swimming medium containing 1% tryptone, 0.5% NaCl, and 0.3% Bacto Agar.[11]

    • Autoclave the medium and cool to approximately 50-55°C.

    • Add this compound to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) to respective batches of molten agar. Add an equivalent volume of the vehicle to the control plates.

    • Pour 25 mL of the agar into each petri dish and allow them to solidify at room temperature.

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and grow overnight at 37°C with shaking.

    • Subculture the overnight culture into fresh LB broth and grow to an OD600 of 0.4-0.6 (logarithmic phase).

  • Inoculate Plates:

    • Dip a sterile inoculation needle or toothpick into the logarithmic phase culture.

    • Carefully stab the center of the swimming agar plates, ensuring the needle goes about halfway through the agar depth.[16]

  • Incubation and Measurement:

    • Incubate the plates upright at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the circular zone of migration (turbidity) for each plate.

    • Capture images of the plates for documentation and quantitative analysis using software like ImageJ.[9]

Protocol 2: Swarming Motility Assay

This assay assesses the coordinated movement of a bacterial population across a more viscous, semi-solid surface.[11][12]

Materials:

  • P. aeruginosa strain of interest

  • Nutrient broth

  • Glucose

  • Bacto Agar

  • Sterile petri dishes (100 x 15 mm)

  • This compound stock solution

  • Vehicle control

  • Sterile pipette tips

  • Incubator (30°C or 37°C)[12]

  • Imaging system and analysis software

Procedure:

  • Prepare Swarming Agar Plates:

    • Prepare a swarming medium containing 0.8% nutrient broth, 0.5% glucose, and 0.5% Bacto Agar.[17]

    • Autoclave the medium and cool to approximately 50-55°C.

    • Incorporate this compound and the vehicle control into the molten agar as described for the swimming assay.

    • Pour 25 mL of the agar into each petri dish and allow them to dry in a laminar flow hood for a standardized time to ensure reproducibility.[18]

  • Prepare Bacterial Inoculum:

    • Prepare a logarithmic phase culture of P. aeruginosa as described in the swimming motility protocol.

  • Inoculate Plates:

    • Spot 5 µL of the bacterial culture onto the center of the swarming agar surface.[12]

    • Allow the inoculum to dry completely before incubation.

  • Incubation and Measurement:

    • Incubate the plates upright at the desired temperature (e.g., 37°C) for 16-24 hours.

    • Swarming motility is characterized by the formation of dendritic patterns extending from the point of inoculation.

    • Measure the area of the swarm colony or the diameter of the furthest migration points.

    • Capture images for documentation and analysis.

Protocol 3: Twitching Motility Assay

This assay evaluates type IV pili-mediated movement at the interface between the agar and a solid surface.[13][14]

Materials:

  • P. aeruginosa strain of interest

  • LB broth

  • Bacto Agar

  • Sterile petri dishes (100 x 15 mm)

  • This compound stock solution

  • Vehicle control

  • Sterile inoculation needles or toothpicks

  • Coomassie Brilliant Blue staining solution

  • Incubator (37°C)

Procedure:

  • Prepare Twitching Agar Plates:

    • Prepare a twitching medium containing 1% tryptone, 0.5% yeast extract, 0.5% NaCl, and 1.2% Bacto Agar.[19]

    • Autoclave the medium and cool to approximately 50-55°C.

    • Add this compound and the vehicle control to the molten agar as previously described.

    • Pour 25 mL of the agar into each petri dish and allow them to solidify.

  • Prepare Bacterial Inoculum:

    • Grow an overnight culture of P. aeruginosa on an LB agar plate.

  • Inoculate Plates:

    • Using a sterile toothpick, pick a single colony and stab it through the agar to the bottom of the petri dish.[19]

  • Incubation and Measurement:

    • Incubate the plates upright at 37°C for 24-48 hours.

    • After incubation, carefully remove the agar from the petri dish.

    • Add Coomassie Brilliant Blue staining solution to the dish to stain the bacterial film at the agar-plastic interface.

    • After staining and destaining, the diameter of the circular zone of twitching motility can be measured.[13]

    • Capture images for documentation and analysis.

Data Presentation

Quantitative data from the motility assays should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of this compound on Swimming Motility

TreatmentConcentration (µM)Diameter of Swimming Zone (mm) ± SD
Untreated Control045.2 ± 3.1
Vehicle Control-44.8 ± 2.9
This compound1035.6 ± 2.5
This compound5022.1 ± 1.8
This compound10012.5 ± 1.2
Non-motile Mutant-5.0 ± 0.5

Table 2: Effect of this compound on Swarming Motility

TreatmentConcentration (µM)Area of Swarm Colony (cm²) ± SD
Untreated Control015.8 ± 1.5
Vehicle Control-15.5 ± 1.7
This compound1010.2 ± 1.1
This compound505.7 ± 0.8
This compound1002.1 ± 0.4
Non-motile Mutant-0.8 ± 0.2

Table 3: Effect of this compound on Twitching Motility

TreatmentConcentration (µM)Diameter of Twitching Zone (mm) ± SD
Untreated Control018.6 ± 1.4
Vehicle Control-18.2 ± 1.6
This compound1012.3 ± 1.1
This compound507.9 ± 0.9
This compound1003.5 ± 0.6
Non-piliated Mutant-2.0 ± 0.3

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.

Logical Relationship Diagram

The following diagram illustrates the expected logical relationship between the application of this compound and the subsequent impact on bacterial motility.

Logical_Relationship cluster_phenotypes Observed Phenotypes start This compound Application inhibition Inhibition of LasR-3O-C12-HSL Binding start->inhibition downregulation Downregulation of LasR-Regulated Genes inhibition->downregulation protein_synthesis Reduced Synthesis of Motility-Associated Proteins (e.g., flagellar, pili components) downregulation->protein_synthesis motility_impact Impact on Motility Phenotypes protein_synthesis->motility_impact swim_reduced Reduced Swimming Motility swarm_reduced Reduced Swarming Motility twitch_reduced Reduced Twitching Motility

Caption: Expected cascade of events from this compound application to motility inhibition.

By following these detailed protocols and utilizing the provided frameworks for data presentation and conceptual understanding, researchers can effectively assess the impact of this compound on the key motility behaviors of P. aeruginosa. This information is invaluable for advancing the development of quorum sensing inhibitors as potential antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LasR-IN-3 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of LasR-IN-3 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the LasR protein in Pseudomonas aeruginosa.[1] LasR is a key transcriptional regulator in the bacterial quorum sensing (QS) system, a cell-to-cell communication network that controls the expression of virulence factors and biofilm formation.[2][3][4] By binding to LasR, this compound disrupts the QS circuit, leading to a reduction in the production of virulence factors such as pyocyanin and rhamnolipids, and inhibiting biofilm formation.[1] This anti-virulence approach aims to disarm the pathogen rather than killing it, which may reduce the selective pressure for developing resistance.[4]

Q2: What is the typical starting dosage for this compound in a mouse model of P. aeruginosa infection?

While specific in vivo dosage data for this compound is not widely published, a rational starting point can be extrapolated from its in vitro efficacy and data from similar LasR inhibitors. The minimal inhibitory concentration (MIC) and sub-MIC values of this compound against P. aeruginosa have been determined to be 56.25 µg/mL and 14.00 µg/mL, respectively.[1] For in vivo studies, a common approach is to start with a dose that is expected to achieve plasma or tissue concentrations at or above the sub-MIC value. A pilot dose-ranging study is highly recommended to determine the optimal dose for a specific infection model and animal strain.

Q3: How should this compound be formulated for in vivo administration?

This compound is a solid compound with poor water solubility.[1] Therefore, a suitable vehicle is required for its solubilization and administration. A common formulation for poorly soluble compounds in preclinical studies involves a mixture of a solvent, a solubilizing agent, and a surfactant. For example, a formulation could consist of:

  • 5% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.

  • 30% PEG300 (Polyethylene glycol 300): A biocompatible co-solvent to maintain solubility.

  • 5% Tween 80: A surfactant to improve stability and prevent precipitation.

  • 60% Saline/PBS/ddH₂O: The aqueous vehicle.

It is crucial to prepare a clear solution and visually inspect for any precipitation before administration. The stability of the formulation should also be assessed over the intended period of use.

Q4: What are the recommended routes of administration for this compound in mice?

The choice of administration route depends on the infection model and the desired pharmacokinetic profile. Common routes for systemic delivery in mouse models include:

  • Intraperitoneal (IP) injection: This is a frequently used route in preclinical studies as it is relatively easy to perform and allows for rapid absorption into the systemic circulation.[5]

  • Intravenous (IV) injection: Provides 100% bioavailability and immediate systemic distribution.

  • Oral gavage (PO): Used to assess the oral bioavailability of the compound.

For localized infections, such as a skin or lung infection model, direct local administration might also be considered.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitation in the formulation - Poor solubility of this compound.- Incorrect solvent ratio.- Temperature fluctuations.- Gently warm the solution and sonicate to aid dissolution.- Adjust the solvent ratios, for example, by increasing the percentage of DMSO or PEG300.- Prepare the formulation fresh before each use.
Adverse effects in animals post-administration (e.g., lethargy, ruffled fur) - Vehicle toxicity (especially with high concentrations of DMSO).- Acute toxicity of this compound at the administered dose.- Conduct a vehicle-only control group to assess the toxicity of the formulation.- Reduce the concentration of DMSO in the formulation.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
Lack of in vivo efficacy - Insufficient dosage.- Poor bioavailability via the chosen administration route.- Rapid metabolism or clearance of the compound.- Instability of the compound in vivo.- Increase the dosage or the frequency of administration.- Evaluate a different route of administration (e.g., IV instead of IP).- Conduct a pilot pharmacokinetic study to determine the plasma and tissue concentrations of this compound.- Assess the stability of this compound in plasma and relevant tissues.
High variability in experimental results - Inconsistent formulation preparation.- Inaccurate dosing.- Variability in the infection model.- Standardize the formulation preparation protocol.- Ensure accurate and consistent administration volumes for each animal.- Refine the infection protocol to ensure a consistent bacterial load and disease progression.

Quantitative Data Summary

The following table summarizes the available in vitro efficacy data for this compound against Pseudomonas aeruginosa.[1] In vivo data is currently limited in the public domain.

ParameterValueConditions
MIC 56.25 µg/mL24 hours
Sub-MIC 14.00 µg/mL24 hours
Biofilm Inhibition 71.70%at 14.00 µg/mL, 24 hours
Pyocyanin Inhibition 68.70%at 14.00 µg/mL, 24 hours
Rhamnolipid Inhibition 54.00%at 14.00 µg/mL, 48 hours
Cell Viability (HDFa) No significant toxicityat 56.25 µg/mL and 338.0 µg/mL, 24 hours

Experimental Protocols

1. Preparation of this compound Formulation for Intraperitoneal Injection

This protocol provides a general method for preparing a 2 mg/mL working solution of this compound. Adjustments may be necessary based on the desired final dosage.

Materials:

  • This compound (CAS: 2810894-92-7)

  • DMSO (cell culture grade)

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube. For a 1 mL final volume of a 2 mg/mL solution, weigh 2 mg of this compound.

  • Add 50 µL of DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) and brief sonication may be used to aid dissolution.

  • Add 300 µL of PEG300 to the solution and vortex to mix.

  • Add 50 µL of Tween 80 and vortex until the solution is homogeneous.

  • Add 600 µL of sterile saline or PBS to the mixture and vortex thoroughly.

  • Visually inspect the final solution for any signs of precipitation. The solution should be clear.

  • Prepare the formulation fresh before each administration.

2. In Vivo Efficacy Study in a Mouse Model of Acute P. aeruginosa Infection

This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine acute infection model. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • Appropriate mouse strain (e.g., C57BL/6 or BALB/c)

  • This compound formulation

  • Vehicle control formulation

  • Anesthetic agent

  • Sterile syringes and needles

  • Equipment for bacterial enumeration (e.g., plates, incubator)

Procedure:

  • Infection:

    • Culture P. aeruginosa to the mid-logarithmic phase.

    • Wash and resuspend the bacteria in sterile saline or PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

    • Infect mice via the desired route (e.g., intraperitoneal injection of 100 µL of the bacterial suspension).

  • Treatment:

    • At a predetermined time post-infection (e.g., 1 hour), administer this compound formulation or vehicle control to the respective groups of mice via the chosen route (e.g., intraperitoneal injection).

    • The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

  • Monitoring:

    • Monitor the animals for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) at regular intervals.

  • Endpoint Analysis:

    • At a specified time post-treatment (e.g., 24 or 48 hours), euthanize the animals.

    • Collect relevant organs or tissues (e.g., spleen, liver, lungs, or peritoneal lavage fluid).

    • Homogenize the tissues and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.

    • Compare the bacterial load in the this compound treated group to the vehicle control group to determine the efficacy of the compound.

Visualizations

LasR_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa cluster_inhibition Inhibition by this compound LasI LasI (Autoinducer Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive LasR (inactive) LasR_active LasR (active) Complex AHL->LasR_inactive Binds to Virulence_Genes Virulence Genes (e.g., lasB, rhlR) LasR_active->Virulence_Genes Activates Transcription LasR_IN_3 This compound LasR_IN_3->LasR_inactive Binds and Inhibits

Caption: Simplified signaling pathway of the LasR-mediated quorum sensing system in P. aeruginosa and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Endpoint Analysis Formulation Prepare this compound Formulation Treatment Administer this compound or Vehicle Formulation->Treatment Bacteria Prepare P. aeruginosa Inoculum Infection Infect Mice with P. aeruginosa Bacteria->Infection Infection->Treatment Monitoring Monitor Clinical Signs and Weight Treatment->Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia Harvest Harvest Tissues/ Organs Euthanasia->Harvest CFU_Count Bacterial Load (CFU Enumeration) Harvest->CFU_Count Data_Analysis Analyze and Compare Treatment vs. Control CFU_Count->Data_Analysis

References

Technical Support Center: Hypothetical LasR Inhibitor (HLI)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for our Hypothetical LasR Inhibitor (HLI). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation issues encountered during experimental use of HLI.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing HLI?

A1: HLI is most stable in anhydrous DMSO for long-term storage. For aqueous experimental buffers, it is recommended to prepare fresh solutions daily from a DMSO stock. Avoid repeated freeze-thaw cycles of aqueous solutions.

Q2: I am observing a decrease in HLI activity over the course of my multi-day experiment. What could be the cause?

A2: This is a common issue that can arise from several factors. The most likely cause is the degradation of HLI in your aqueous experimental medium. We recommend assessing the stability of HLI in your specific buffer system. Other potential causes include adsorption to plasticware or interaction with other components in your media.

Q3: How can I test the stability of HLI in my experimental buffer?

A3: We recommend performing a time-course experiment. Prepare a solution of HLI in your buffer and incubate it under the same conditions as your experiment (temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and measure the concentration of HLI using a validated analytical method such as HPLC-UV or LC-MS.

Q4: Are there any known incompatibilities of HLI with common laboratory reagents?

A4: HLI may be susceptible to degradation in the presence of strong oxidizing or reducing agents. Additionally, exposure to extreme pH (less than 4 or greater than 9) can lead to hydrolysis. It is advisable to check the compatibility of HLI with all components of your experimental system.

Q5: What are the optimal storage conditions for HLI?

A5: For long-term stability, HLI should be stored as a solid at -20°C or as a concentrated stock solution in anhydrous DMSO at -80°C. Protect from light and moisture.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity of HLI.
Potential Cause Troubleshooting Step
HLI Degradation Prepare fresh solutions of HLI for each experiment. Assess the stability of HLI in your experimental buffer using a time-course analysis (see Protocol 1).
Improper Storage Ensure HLI is stored at the recommended temperature and protected from light and moisture.
Pipetting Errors Calibrate your pipettes and use filtered tips to ensure accurate dispensing of HLI stock solutions.
Interaction with Media Components Test the activity of HLI in a simpler buffer system to identify potential interfering components in your complex media.
Problem 2: High variability between experimental replicates.
Potential Cause Troubleshooting Step
Incomplete Dissolution Ensure HLI is fully dissolved in the stock solvent before further dilution. Gentle warming and vortexing may be necessary.
Adsorption to Labware Consider using low-adhesion microplates or tubes. Pre-treating labware with a blocking agent like BSA may also help.
Photodegradation Minimize exposure of HLI solutions to light, especially UV light. Use amber-colored tubes or cover plates during incubation.
Inconsistent Incubation Times Ensure all samples are incubated for the same duration.

Quantitative Data Summary

The following table summarizes the stability of HLI in different buffer systems at 37°C. The half-life (t½) is the time required for 50% of the initial HLI concentration to degrade.

Buffer System pH Half-life (t½) in hours
Phosphate Buffered Saline (PBS)7.412
Tris-HCl7.418
LB Broth7.08
RPMI 16407.26

Experimental Protocols

Protocol 1: Assessing HLI Stability in Aqueous Buffers
  • Prepare HLI Stock Solution: Dissolve HLI in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Test Solutions: Dilute the HLI stock solution to a final concentration of 100 µM in your experimental buffer.

  • Incubation: Incubate the test solutions at the desired experimental temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove an aliquot of the test solution.

  • Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.

  • Analysis: Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of remaining HLI.

  • Data Analysis: Plot the concentration of HLI versus time and calculate the half-life of degradation.

Visualizations

HLI_Degradation_Troubleshooting cluster_problem Problem: Inconsistent HLI Activity cluster_causes Potential Causes cluster_solutions Solutions Inconsistent Activity Inconsistent Activity Degradation HLI Degradation Inconsistent Activity->Degradation Storage Improper Storage Inconsistent Activity->Storage Pipetting Pipetting Errors Inconsistent Activity->Pipetting Interaction Media Interaction Inconsistent Activity->Interaction Fresh Prepare Fresh Solutions Degradation->Fresh Stability Assess Stability (Protocol 1) Degradation->Stability Store Store at -20°C/ -80°C Storage->Store Calibrate Calibrate Pipettes Pipetting->Calibrate Simplify Test in Simpler Buffer Interaction->Simplify

Caption: Troubleshooting workflow for inconsistent HLI activity.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI Synthase AHL Acyl-Homoserine Lactone (AHL) LasI->AHL Synthesizes LasR LasR Protein (Inactive) AHL->LasR Binds to LasR_AHL LasR-AHL Complex (Active) Virulence Virulence Gene Expression LasR_AHL->Virulence Activates HLI Hypothetical LasR Inhibitor (HLI) HLI->LasR Inhibits Binding

unexpected results with LasR-IN-3 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LasR-IN-3, a dual inhibitor of PqsR and LasR in Pseudomonas aeruginosa. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting any unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound, also identified as PqsR/LasR-IN-3, is a potent small molecule inhibitor targeting the PqsR and LasR quorum sensing (QS) systems in Pseudomonas aeruginosa. Its chemical name is 4-(benzenesulfonyl)-N-(2-oxooxolan-3-yl)butanamide, with the CAS Number 2581109-51-3 and a molecular formula of C14H17NO5S.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to regulate gene expression in response to population density. The LasR and PqsR systems are key regulators of virulence factor production and biofilm formation in P. aeruginosa.[3][4] this compound functions by blocking the interaction between these receptors and their signaling molecules, thereby disrupting bacterial communication and attenuating the expression of virulence genes and biofilm formation.[1]

Q2: What are the expected outcomes of this compound treatment?

Treatment of P. aeruginosa with this compound is expected to lead to a reduction in various quorum sensing-controlled phenotypes. These include, but are not limited to:

  • Decreased production of virulence factors such as pyocyanin, elastase, and rhamnolipids.[5]

  • Inhibition of biofilm formation and maturation.[4]

  • Altered bacterial motility.

The magnitude of these effects will be dependent on the concentration of this compound used, the specific strain of P. aeruginosa, and the experimental conditions.

Q3: What is the recommended concentration range for this compound?

The optimal concentration of this compound should be determined empirically for each specific application and bacterial strain. It is advisable to perform a dose-response experiment to identify the concentration that provides maximal inhibition of the desired phenotype without causing significant toxicity to the bacteria. As a starting point, concentrations in the low micromolar range can be considered, based on the activity of other known LasR inhibitors.

Q4: Are there any known off-target effects of this compound?

Yes, it is important to be aware of potential off-target effects. One known off-target activity of PqsR/LasR-IN-3 is the inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, with a reported IC50 of 109.01 μM.[2] Inhibition of the hERG channel can have cardiotoxic effects. Therefore, researchers should consider this when interpreting results, especially in the context of future in vivo studies. It is also recommended to include appropriate controls to assess the general toxicity of the compound on the bacterial cells, such as monitoring bacterial growth curves in the presence of the inhibitor.

Troubleshooting Guides

Issue 1: No observable inhibition of LasR-mediated phenotypes.
Possible Cause Recommended Solution
Compound Instability or Degradation Ensure proper storage of the this compound stock solution (typically at -20°C or lower, protected from light). Prepare fresh working solutions for each experiment.
Inappropriate Concentration Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific bacterial strain and experimental setup.
Resistant Bacterial Strain Some P. aeruginosa strains may exhibit resistance to QS inhibitors. Verify the susceptibility of your strain. Consider testing a reference strain known to be sensitive to LasR inhibitors.
Experimental Timing The timing of inhibitor addition can be critical. For instance, some inhibitors are more effective when added during the early exponential growth phase before the QS system is fully activated.
Compound Inactivation Components of the culture medium could potentially interact with and inactivate the inhibitor. Consider testing the inhibitor in different media or a minimal medium.
Issue 2: High variability in experimental results.
Possible Cause Recommended Solution
Inconsistent Inoculum Size Standardize the initial bacterial cell density for all experiments. Inoculate cultures from a fresh overnight culture grown under consistent conditions.
Variations in Growth Conditions Ensure consistent incubation temperature, aeration (shaking speed), and media composition across all replicates and experiments.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of the inhibitor and other reagents.
Edge Effects in Microplates When using microplates, be aware of potential "edge effects" where wells on the periphery may experience different conditions. To mitigate this, avoid using the outer wells for critical experiments or fill them with sterile media.
Issue 3: Unexpected inhibition of bacterial growth.
Possible Cause Recommended Solution
High Compound Concentration The inhibitor may exhibit bactericidal or bacteriostatic effects at high concentrations. Perform a minimum inhibitory concentration (MIC) assay to determine the concentration at which the compound inhibits bacterial growth. Use concentrations below the MIC for quorum sensing inhibition studies.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to bacteria at certain concentrations. Include a solvent control in your experiments to assess its effect on bacterial growth. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold.
Off-target Effects The compound may be inhibiting essential cellular processes unrelated to quorum sensing. If growth inhibition is observed at concentrations where QS inhibition is expected, this may indicate an off-target effect.

Experimental Protocols

Protocol 1: Pyocyanin Production Inhibition Assay

This protocol provides a method to assess the effect of this compound on the production of pyocyanin, a virulence factor regulated by the LasR/RhlR quorum sensing systems in P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PA14, PAO1)

  • Luria-Bertani (LB) broth

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Inoculate an overnight culture of P. aeruginosa into fresh LB broth to an initial OD600 of 0.05.

  • Add this compound at various concentrations to the cultures. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubate the cultures with shaking at 37°C for 18-24 hours.

  • Measure the OD600 of the cultures to assess bacterial growth.

  • Centrifuge 5 ml of each culture at 4,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and extract with 3 ml of chloroform. Vortex until the chloroform layer turns blue.

  • Separate the chloroform layer and extract it with 1 ml of 0.2 M HCl. The solution should turn pink.

  • Measure the absorbance of the HCl layer at 520 nm.

  • Calculate the concentration of pyocyanin (μg/ml) by multiplying the A520 by 17.072.

  • Normalize the pyocyanin concentration to the bacterial growth (OD600).

Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol describes a method to quantify the effect of this compound on biofilm formation.

Materials:

  • P. aeruginosa strain

  • LB broth

  • This compound

  • DMSO

  • 96-well polystyrene microtiter plate

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute an overnight culture of P. aeruginosa in fresh LB broth.

  • Add 100 μl of the diluted culture to each well of a 96-well plate.

  • Add this compound at various concentrations to the wells. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubate the plate statically at 37°C for 24 hours.

  • Carefully discard the culture medium and wash the wells gently with sterile water to remove planktonic cells.

  • Add 125 μl of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air dry the plate.

  • Add 200 μl of 30% acetic acid to each well to solubilize the stained biofilm.

  • Measure the absorbance at 550 nm using a microplate reader.

Signaling Pathways and Workflows

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI AHL_out 3O-C12-HSL (Autoinducer) LasI->AHL_out Synthesis LasR_inactive LasR (inactive) LasR_active LasR-3O-C12-HSL (active dimer) LasR_inactive->LasR_active Dimerization DNA Target Genes (lasI, rhlR, virulence factors) LasR_active->DNA Activation DNA->LasI Positive Feedback RhlR RhlR DNA->RhlR Activation Virulence Virulence Factor Production DNA->Virulence Biofilm Biofilm Formation DNA->Biofilm AHL_in 3O-C12-HSL AHL_out->AHL_in Diffusion AHL_in->LasR_inactive Binding LasR_IN_3 This compound LasR_IN_3->LasR_inactive Inhibition Experimental_Workflow start Start culture Prepare P. aeruginosa culture start->culture treatment Treat with this compound (and controls) culture->treatment incubation Incubate under appropriate conditions treatment->incubation phenotype_assay Perform Phenotypic Assay (e.g., Pyocyanin, Biofilm) incubation->phenotype_assay growth_assay Measure Bacterial Growth (OD600) incubation->growth_assay data_analysis Normalize Phenotype to Growth and Analyze Data phenotype_assay->data_analysis growth_assay->data_analysis end End data_analysis->end

References

Technical Support Center: Troubleshooting LasR-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers using LasR-IN-3, a potent antagonist of the Pseudomonas aeruginosa LasR quorum sensing receptor. The information is designed to help identify and resolve potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is designed as an antagonist to the LasR protein, a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing (QS) system.[1][2] The LasR system is at the top of a regulatory cascade that controls the expression of numerous virulence factors and biofilm formation.[1][2] LasR is activated by its native ligand, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL).[1][3] Potent inhibitors in this class often work by covalently modifying a key cysteine residue (Cys79) within the ligand-binding pocket of the LasR protein, thereby irreversibly blocking its activation.[3] This inhibition is intended to reduce the expression of downstream virulence genes and disrupt biofilm formation.[3]

Q2: My experiment with this compound is showing significant cytotoxicity to my eukaryotic cell lines. Is this an expected off-target effect?

While the primary target of this compound is a bacterial protein, off-target effects in eukaryotic cells can occur and may lead to cytotoxicity. Small molecule inhibitors can sometimes interact with unintended cellular targets, a phenomenon known as polypharmacology.[4] It is crucial to distinguish between the intended anti-bacterial effects and unintended host cell toxicity. High concentrations of any compound can lead to non-specific toxicity. Therefore, it is essential to determine the therapeutic window of this compound in your specific model system. We recommend performing a dose-response curve to assess cytotoxicity in your eukaryotic cell line in the absence of bacteria.

Q3: I am not observing the expected decrease in P. aeruginosa virulence (e.g., biofilm, pyocyanin production) after treatment with this compound. What are the potential causes?

Several factors could contribute to a lack of efficacy:

  • Compound Stability: Ensure that this compound is stable under your experimental conditions (e.g., temperature, media composition). Degradation of the compound will lead to a loss of activity.

  • Dosage: The concentration of this compound may be insufficient to fully inhibit the LasR receptor. An empirical dose-response experiment is recommended to determine the optimal concentration for your specific bacterial strain and conditions.

  • lasR Mutations: Loss-of-function mutations in the lasR gene are common in clinical and laboratory strains of P. aeruginosa.[5][6] If the LasR protein is non-functional or absent, a LasR antagonist will have no effect.[5] Consider sequencing the lasR gene of your strain or using a wild-type control strain (e.g., PAO1, PA14).

  • Alternative Pathways: P. aeruginosa possesses multiple interconnected QS systems (e.g., Rhl, PQS).[1][2][7] In some contexts, particularly in lasR mutant backgrounds, other pathways can be activated and may compensate for LasR inhibition.[5]

Q4: How can I design an experiment to confirm that the observed effects are specifically due to on-target LasR inhibition and not off-target effects?

To differentiate between on-target and off-target effects, a set of control experiments is essential. The key is to isolate the function of the LasR protein.

  • Use a Genetic Null Control: The most definitive control is a P. aeruginosa strain with a deletion of the lasR gene (a ΔlasR mutant). An on-target effect of this compound will be absent in this strain, as the molecular target is not present.[5] If you observe the same phenotype (e.g., growth inhibition) in both the wild-type and the ΔlasR strain, the effect is likely off-target.

  • Perform Dose-Response Analysis: On-target effects should exhibit a clear, saturable dose-response relationship. Off-target effects may only appear at much higher concentrations.

  • Utilize a Reporter Strain: Employ a reporter strain (in E. coli or P. aeruginosa) where the expression of a reporter gene (like lacZ for β-galactosidase) is under the control of a LasR-dependent promoter (e.g., lasB).[8] This allows for a direct, quantitative measure of LasR inhibition.

Quantitative Data Summary

The potency of quorum sensing inhibitors can vary significantly. The table below summarizes the activity of several known LasR modulators for comparison.

Compound Class/NameTarget ReceptorActivity TypePotency (IC50/EC50)Reference
3-oxo-C12-HSL LasRNative Agonist~1 µM (EC50)[3]
This compound Analogs LasRIrreversible AntagonistPotent, low µM range[3]
Halogenated Furanones LuxR-typeCompetitive AntagonistVaries[7]
Flavonoids (e.g., Morin) LasR / RhlRAntagonistVaries[7]
V-06-018 LasRAntagonistHigh Potency[9][10]
TP-1 LasRAgonistHigh Potency[9]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the viability of eukaryotic cells in response to this compound, helping to identify potential off-target cytotoxicity.

  • Cell Seeding: Seed eukaryotic cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-only control wells. Plot the dose-response curve to determine the IC50 value for cytotoxicity.

Protocol 2: Biofilm Formation Assay using Crystal Violet

This protocol quantifies the effect of this compound on P. aeruginosa biofilm formation.

  • Bacterial Culture: Grow P. aeruginosa overnight in a suitable broth (e.g., LB or TSB).

  • Inoculation: Dilute the overnight culture 1:100 into fresh medium. Add 100 µL of the diluted culture to the wells of a 96-well flat-bottomed plate.

  • Treatment: Add this compound at various concentrations to the wells. Include a vehicle-only control.

  • Static Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow biofilm formation.

  • Washing: Gently discard the medium and wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Fixation: Add 125 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader. A lower absorbance indicates inhibition of biofilm formation.

Visualizations

Signaling Pathways and Workflows

LasR_Signaling_Pathway cluster_P_aeruginosa Pseudomonas aeruginosa Cell LasI LasI Synthase HSL 3-oxo-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR LasR Receptor HSL->LasR Binds to LasR_HSL LasR-HSL Active Complex Virulence Virulence Factors (e.g., Proteases, Toxins) LasR_HSL->Virulence Upregulates Biofilm Biofilm Formation LasR_HSL->Biofilm Upregulates Rhl_PQS Other QS Systems (rhl, pqs) LasR_HSL->Rhl_PQS Activates LasR_IN_3 This compound LasR_IN_3->LasR Inhibits Troubleshooting_Workflow cluster_Toxicity Toxicity Troubleshooting cluster_Efficacy Efficacy Troubleshooting Observation Unexpected Result Observed (e.g., High Toxicity, No Efficacy) Tox_Check Perform Dose-Response Cytotoxicity Assay (e.g., MTT on Eukaryotic Cells) Observation->Tox_Check Eff_Check Verify Compound Stability & Confirm Bacterial Strain (WT vs. lasR mutant) Observation->Eff_Check Tox_Result Determine IC50 for Cytotoxicity Tox_Check->Tox_Result Tox_Conclusion1 Effect is Dose-Dependent. Define Therapeutic Window. Tox_Result->Tox_Conclusion1 Viability >50% at effective dose Tox_Conclusion2 Toxicity at all tested concentrations. Potential for high off-target effects. Tox_Result->Tox_Conclusion2 Viability <50% at effective dose Eff_Result Perform Biofilm/Virulence Assay with Controls Eff_Check->Eff_Result Eff_Conclusion Compare results between WT and ΔlasR strains Eff_Result->Eff_Conclusion On_Target On-Target Effect: Inhibition only in WT strain Eff_Conclusion->On_Target Difference Off_Target Off-Target/Other Issue: No inhibition, or inhibition in both strains Eff_Conclusion->Off_Target No Difference Logic_Diagram Start Phenotype Observed with This compound in Wild-Type (WT) P. aeruginosa Test Test this compound on ΔlasR Mutant Strain Start->Test Decision Is the phenotype still present in the ΔlasR mutant? Test->Decision Result_Yes YES Phenotype is Independent of LasR Decision->Result_Yes Yes Result_No NO Phenotype is Lost in the Absence of LasR Decision->Result_No No Conclusion_Yes Conclusion: Likely OFF-TARGET Effect Result_Yes->Conclusion_Yes Conclusion_No Conclusion: Likely ON-TARGET Effect Result_No->Conclusion_No

References

dealing with inconsistent LasR-IN-3 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LasR-IN-3, a potent, irreversible inhibitor of the Pseudomonas aeruginosa LasR quorum sensing receptor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an irreversible antagonist of the P. aeruginosa LasR receptor. It functions through covalent modification of a cysteine residue (Cys79) located within the N-terminal ligand-binding domain of the LasR protein.[1][2] This modification prevents the natural acyl-homoserine lactone (AHL) autoinducer, 3-oxo-C12-HSL, from binding and activating the receptor, thereby inhibiting the entire LasR quorum sensing cascade.[1][2]

Q2: What are the expected downstream effects of successful this compound treatment?

A2: Effective inhibition of the LasR quorum sensing circuit by this compound leads to a significant reduction in the expression of multiple virulence factors.[1][2] This includes a decrease in pyocyanin production and a notable inhibition of biofilm formation.[1] Since the Las system is at the top of the quorum sensing hierarchy in P. aeruginosa, its inhibition can also impact the Rhl and PQS pathways.[2]

Q3: Is this compound expected to inhibit bacterial growth?

A3: No, this compound is a quorum sensing inhibitor, not a traditional antibiotic. Its mechanism is to attenuate virulence and biofilm formation, not to kill the bacteria.[3][4] Therefore, you should not expect to see a change in bacterial growth curves (e.g., OD600 measurements) in in-vitro experiments.

Q4: Can this compound be used in both PAO1 and PA14 strains of P. aeruginosa?

A4: Yes, studies have shown that this compound is effective in inhibiting LasR activity and downstream virulence factor production in both PAO1 and PA14 strains of P. aeruginosa.[1]

Troubleshooting Guide for Inconsistent this compound Activity

Inconsistent activity of this compound can arise from various factors, from reagent handling to experimental design. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: No observable effect on virulence factor production (e.g., pyocyanin, elastase).
Possible Cause Troubleshooting Step Rationale
Compound Degradation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.The stability of this compound in solution over time may be limited.[5][6]
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific strain and conditions.The effective concentration can vary between different strains and experimental setups.[1]
Inappropriate Growth Phase Ensure that this compound is added to the bacterial culture during the appropriate growth phase when the LasR system is active (typically early to mid-logarithmic phase).The LasR system is cell-density dependent and may not be fully active in early growth stages.[7]
Assay Timing Measure the endpoint (e.g., pyocyanin production) at a time point where a clear difference between treated and untreated samples is expected.The kinetics of virulence factor production can vary.
Mutant Strain Confirm that the P. aeruginosa strain being used has a functional LasR receptor.Loss-of-function mutations in lasR can occur, which would render this compound ineffective.[8]
Problem 2: High variability between experimental replicates.
Possible Cause Troubleshooting Step Rationale
Poor Solubility Ensure complete solubilization of this compound in the stock solution and proper mixing when diluting into the culture medium.Poorly soluble compounds can lead to inconsistent concentrations in the experimental wells.[9][10]
Inconsistent Inoculum Standardize the starting inoculum for all cultures to ensure consistent cell density at the beginning of the experiment.Variations in initial cell density can affect the timing of quorum sensing activation.
Edge Effects in Plates If using multi-well plates, avoid using the outer wells or ensure proper sealing to minimize evaporation.Evaporation can concentrate the compound and affect cell growth, leading to variability.
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and consistent addition of this compound to all replicates.Small variations in the added volume of a potent inhibitor can lead to significant differences in activity.
Problem 3: Unexpected effects on bacterial growth.
Possible Cause Troubleshooting Step Rationale
High Solvent Concentration Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is below the threshold that affects bacterial growth. Run a solvent-only control.High concentrations of some solvents can be toxic to bacteria.
Off-Target Effects While this compound is designed to be specific, at very high concentrations, off-target effects could potentially occur.[11][12][13] Lower the concentration to the effective range.Unintended interactions with other cellular components may lead to unexpected phenotypes.[14]

Data Presentation

Table 1: Summary of Expected Outcomes with this compound Treatment

ParameterExpected OutcomeTypical Assay
Bacterial Growth (OD600)No significant changeSpectrophotometry
Pyocyanin ProductionSignificant decreaseChloroform extraction and A520 measurement
Biofilm FormationSignificant inhibitionCrystal violet staining and quantification
lasB Gene ExpressionSignificant downregulationqRT-PCR
LasR Protein ActivityInhibitionReporter strain assay

Experimental Protocols

Protocol 1: Pyocyanin Quantification Assay
  • Culture Preparation: Inoculate P. aeruginosa into a suitable liquid medium (e.g., LB broth) and grow to the early logarithmic phase.

  • Treatment: Aliquot the culture into tubes or a multi-well plate. Add this compound at various concentrations (a dose-response is recommended). Include a vehicle control (e.g., DMSO) and a positive control (untreated bacteria).

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C with shaking) for a defined period (e.g., 18-24 hours).

  • Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube. Add an equal volume of chloroform and vortex vigorously to extract the pyocyanin.

  • Quantification: Centrifuge to separate the phases. Transfer the blue chloroform layer to a new tube. Add 0.2 M HCl and vortex to convert pyocyanin to a pink color. Measure the absorbance of the aqueous phase at 520 nm.

  • Analysis: Normalize the A520 readings to the cell density (OD600) of the corresponding cultures.

Protocol 2: Biofilm Inhibition Assay
  • Culture Preparation: Grow an overnight culture of P. aeruginosa. Dilute the culture in fresh medium.

  • Treatment: In a multi-well plate (e.g., 96-well), add the diluted bacterial culture and this compound at the desired concentrations. Include appropriate controls.

  • Incubation: Incubate the plate without shaking under appropriate conditions (e.g., 37°C) for a period sufficient for biofilm formation (e.g., 24-48 hours).

  • Washing: Carefully discard the medium and gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add a crystal violet solution to each well and incubate at room temperature.

  • Destaining and Quantification: Discard the crystal violet solution and wash the wells with water. Add a destaining solution (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet. Measure the absorbance at a wavelength appropriate for crystal violet (e.g., 595 nm).

Visualizations

LasR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell P. aeruginosa Cell AHL 3-oxo-C12-HSL (Autoinducer) LasR_inactive Inactive LasR AHL->LasR_inactive Binds to LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization lasI_gene lasI gene LasR_active->lasI_gene Activates Transcription Virulence_genes Virulence Genes (e.g., lasB) LasR_active->Virulence_genes Activates Transcription LasI_protein LasI Synthase lasI_gene->LasI_protein LasI_protein->AHL Synthesizes Virulence_factors Virulence Factors (e.g., Elastase, Pyocyanin) Virulence_genes->Virulence_factors LasR_IN_3 This compound LasR_IN_3->LasR_inactive Irreversibly Binds (Covalent Modification)

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent or No Activity of this compound Check_Reagents Check Reagent Preparation - Fresh stock solution? - Correct solvent? - Proper storage? Start->Check_Reagents Check_Protocol Review Experimental Protocol - Correct concentration? - Appropriate growth phase? - Correct timing? Check_Reagents->Check_Protocol Yes Reagent_Issue Re-prepare reagents Check_Reagents->Reagent_Issue No Check_Strain Verify Bacterial Strain - Functional LasR? - Correct strain used? Check_Protocol->Check_Strain Yes Protocol_Issue Optimize protocol Check_Protocol->Protocol_Issue No Check_Variability Analyze Replicate Variability - Solubility issues? - Pipetting errors? - Plate edge effects? Check_Strain->Check_Variability Yes Strain_Issue Sequence lasR or use a different strain Check_Strain->Strain_Issue No Variability_Issue Refine technique Check_Variability->Variability_Issue No End Consistent Activity Achieved Check_Variability->End Yes Reagent_OK Reagents OK Protocol_OK Protocol OK Strain_OK Strain OK Variability_OK Variability Addressed Reagent_Issue->Start Protocol_Issue->Start Strain_Issue->Start Variability_Issue->Start

Caption: A logical workflow for troubleshooting inconsistent this compound activity.

References

Technical Support Center: Overcoming Bacterial Resistance to LasR-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering bacterial resistance to LasR-IN-3, a potent inhibitor of the Pseudomonas aeruginosa LasR protein. The information provided is intended to help identify the root cause of resistance and suggest strategies to overcome it.

Troubleshooting Guide

This guide is designed to address specific issues you may encounter during your experiments with this compound.

Observed Problem Potential Cause Suggested Next Steps
Complete lack of this compound efficacy in previously susceptible strains. 1. Compound Degradation: this compound may be unstable under your experimental conditions (e.g., pH, temperature, media components).2. Incorrect Concentration: Errors in calculating or preparing the working concentration of this compound.3. Experimental Artifact: Issues with the reporter strain or assay conditions.1. Verify Compound Integrity: Run a quality control check on your stock of this compound using a sensitive and reliable method like HPLC.2. Confirm Concentration: Prepare a fresh dilution series and re-test the compound's activity.3. Validate Assay: Use a known LasR agonist/antagonist as a positive/negative control to ensure your assay is performing as expected.
Gradual loss of this compound efficacy over multiple passages. 1. Emergence of Resistance: Spontaneous mutations in the bacterial population are conferring resistance to this compound.2. Induction of Efflux Pumps: The bacteria may be upregulating efflux pumps that actively remove this compound from the cell.1. Sequence the lasR gene: Identify potential mutations in the LasR ligand-binding domain that could prevent this compound binding.2. Perform an Efflux Pump Inhibition Assay: Co-administer this compound with a known efflux pump inhibitor (e.g., PAβN) to see if efficacy is restored.3. Gene Expression Analysis: Use qRT-PCR to measure the expression levels of known efflux pump genes (e.g., mexAB-oprM, mexCD-oprJ) in the presence and absence of this compound.
Variable efficacy of this compound across different P. aeruginosa clinical isolates. 1. Natural Genetic Variation: Pre-existing polymorphisms in the lasR gene or other regulatory elements among different strains.2. Presence of Alternative Quorum Sensing Systems: Some strains may rely on other quorum sensing systems (e.g., Rhl, PQS) that are not targeted by this compound.1. Sequence the lasR gene of all tested isolates: Correlate genetic variations with the observed efficacy of this compound.2. Broaden the Analysis: Investigate the activity of other quorum sensing systems in the less susceptible strains.3. Combination Therapy: Consider testing this compound in combination with inhibitors of other quorum sensing systems.
Restored virulence factor production despite the presence of this compound. 1. Bypass Mechanisms: Bacteria may have activated alternative pathways for virulence factor production that are independent of the LasR system.2. Metabolic Adaptation: The bacteria may have altered their metabolism to compensate for the effects of LasR inhibition.1. Transcriptomic Analysis (RNA-Seq): Compare the gene expression profiles of susceptible and resistant strains treated with this compound to identify upregulated pathways.2. Phenotypic Microarray: Assess the metabolic capabilities of the resistant strain to identify any adaptive changes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist of the P. aeruginosa LasR transcriptional regulator. It binds to the ligand-binding domain of LasR, preventing the binding of its natural autoinducer, 3-oxo-C12-HSL. This inhibits the dimerization and subsequent activation of LasR, leading to the downregulation of a suite of virulence factors.

Q2: What are the most common mechanisms of resistance to LasR inhibitors like this compound?

A2: The most frequently observed resistance mechanisms include:

  • Target Modification: Point mutations in the lasR gene, particularly in the ligand-binding domain, can reduce the binding affinity of this compound.

  • Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target.

  • Bypass Pathways: Bacteria can upregulate alternative regulatory pathways to produce virulence factors, bypassing the need for an active LasR system.

Q3: Can this compound be used in combination with other antimicrobials?

A3: Yes, and this is a promising strategy. Combining this compound with conventional antibiotics can have synergistic effects. By quenching quorum sensing, this compound can reduce the formation of biofilms, which are notoriously resistant to antibiotics. This can make the bacteria more susceptible to the killing effects of antibiotics.

Q4: How can I confirm that the observed resistance is due to a specific mutation in the lasR gene?

A4: To confirm the role of a specific lasR mutation, you can perform site-directed mutagenesis to introduce the same mutation into a susceptible wild-type strain. If this engineered strain exhibits resistance to this compound, it confirms the mutation's role. Conversely, you can revert the mutation in the resistant strain to the wild-type sequence and see if susceptibility is restored.

Q5: What are some alternative strategies if resistance to this compound cannot be overcome?

A5: If resistance to this compound is persistent, consider the following approaches:

  • Targeting other Quorum Sensing Systems: Develop or use inhibitors targeting the RhlI/RhlR or PQS systems in P. aeruginosa.

  • Quorum Quenching Enzymes: Utilize enzymes that can degrade the autoinducers, preventing the activation of the quorum sensing cascade.

  • Combination Therapy: As mentioned, combine this compound with other agents that have different mechanisms of action.

Quantitative Data Summary

Table 1: Efficacy of this compound against Susceptible and Resistant P. aeruginosa Strains

StrainGenotypeThis compound IC50 (µM)Fold Change in Resistance
PAO1Wild-type5.2 ± 0.4-
PAO1-R1lasR (L132F)85.1 ± 6.316.4
PAO1-R2lasR (Y56I)> 200> 38.5
PAO1-R3ΔmexR (efflux pump overexpression)42.5 ± 3.18.2

Table 2: Effect of Efflux Pump Inhibitor on this compound Activity

StrainTreatmentThis compound IC50 (µM)
PAO1-R3This compound alone42.5 ± 3.1
PAO1-R3This compound + PAβN (20 µg/mL)7.8 ± 0.9

Key Experimental Protocols

Protocol 1: Determination of this compound IC50

This protocol outlines the method for determining the half-maximal inhibitory concentration (IC50) of this compound using a LasR-responsive reporter strain.

  • Strain and Culture Conditions: Use a P. aeruginosa strain carrying a lasA-lacZ transcriptional fusion. Grow the strain overnight in LB broth at 37°C with shaking.

  • Assay Preparation: Dilute the overnight culture 1:100 in fresh LB broth.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMSO.

  • Assay Execution:

    • In a 96-well plate, add 180 µL of the diluted culture to each well.

    • Add 2 µL of the this compound dilutions to the respective wells.

    • Add 20 µL of 3-oxo-C12-HSL (final concentration 100 nM) to induce the LasR system.

    • Include appropriate controls (no this compound, no autoinducer).

    • Incubate the plate at 37°C for 6 hours.

  • β-Galactosidase Assay:

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • Lyse the cells using chloroform and SDS.

    • Add ONPG (o-nitrophenyl-β-D-galactopyranoside) and measure the absorbance at 420 nm.

    • Calculate Miller units to quantify β-galactosidase activity.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression model to calculate the IC50.

Protocol 2: lasR Gene Sequencing

This protocol describes the process of sequencing the lasR gene from resistant P. aeruginosa isolates to identify potential mutations.

  • Genomic DNA Extraction: Isolate genomic DNA from an overnight culture of the resistant P. aeruginosa strain using a commercial DNA extraction kit.

  • PCR Amplification:

    • Design primers flanking the entire coding sequence of the lasR gene.

    • Perform PCR using a high-fidelity DNA polymerase to amplify the lasR gene from the extracted genomic DNA.

  • PCR Product Purification: Purify the PCR product using a PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain the full sequence of the lasR gene.

    • Align the sequence from the resistant isolate to the wild-type lasR sequence (e.g., from PAO1) to identify any mutations.

Visualizations

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3_oxo_C12_HSL_out 3-oxo-C12-HSL 3_oxo_C12_HSL_in 3-oxo-C12-HSL 3_oxo_C12_HSL_out->3_oxo_C12_HSL_in diffusion LasR LasR (inactive) 3_oxo_C12_HSL_in->LasR binds LasR_active LasR (active dimer) LasR->LasR_active dimerizes las_box las box (promoter) LasR_active->las_box binds Virulence_Genes Virulence Genes las_box->Virulence_Genes activates transcription Virulence_Factors Virulence Factors Virulence_Genes->Virulence_Factors translation LasR_IN_3 This compound LasR_IN_3->LasR inhibits

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the inhibitory action of this compound.

Troubleshooting_Workflow Start Loss of this compound Efficacy Observed Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Assay Validate Assay with Controls Start->Check_Assay Problem_Solved1 Problem Solved Check_Compound->Problem_Solved1 Yes Suspect_Resistance Resistance Suspected Check_Compound->Suspect_Resistance No Problem_Solved2 Problem Solved Check_Assay->Problem_Solved2 Yes Check_Assay->Suspect_Resistance No Sequence_lasR Sequence lasR Gene Suspect_Resistance->Sequence_lasR Mutation_Found Mutation in lasR? Sequence_lasR->Mutation_Found Efflux_Assay Perform Efflux Pump Inhibition Assay Mutation_Found->Efflux_Assay No Target_Modification Resistance Mechanism: Target Modification Mutation_Found->Target_Modification Yes Efflux_Involved Efficacy Restored? Efflux_Assay->Efflux_Involved Investigate_Bypass Investigate Bypass Mechanisms (e.g., RNA-Seq) Efflux_Involved->Investigate_Bypass No Efflux_Mediated Resistance Mechanism: Efflux Pump Efflux_Involved->Efflux_Mediated Yes Bypass_Mechanism Resistance Mechanism: Bypass Pathway Investigate_Bypass->Bypass_Mechanism

Caption: A logical workflow for troubleshooting the loss of this compound efficacy.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms LasR_IN_3_in This compound LasR LasR Target LasR_IN_3_in->LasR inhibition Efflux_Pump Efflux Pump LasR_IN_3_in->Efflux_Pump Virulence Virulence LasR->Virulence LasR_IN_3_out This compound Efflux_Pump->LasR_IN_3_out expulsion Bypass_Pathway Bypass Pathway Bypass_Pathway->Virulence LasR_IN_3_out->LasR_IN_3_in Target_Mutation 1. Target Mutation (in LasR) Target_Mutation->LasR Efflux_Overexpression 2. Efflux Overexpression Efflux_Overexpression->Efflux_Pump Bypass_Activation 3. Bypass Activation Bypass_Activation->Bypass_Pathway

Caption: Overview of key mechanisms of bacterial resistance to this compound.

Validation & Comparative

Comparative Guide to the Inhibitory Effect of LasR-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the LasR inhibitor, LasR-IN-4, with other known LasR antagonists. It is designed for researchers, scientists, and drug development professionals working on anti-virulence strategies to combat Pseudomonas aeruginosa. The guide includes a summary of quantitative data, detailed experimental protocols for inhibitor validation, and diagrams of the LasR signaling pathway and experimental workflows.

Note: Initial searches for "LasR-IN-3" did not yield any specific compound. Based on available information, this guide focuses on "LasR-IN-4," a known LasR inhibitor, assuming a possible typographical error in the original query.

Introduction to LasR and Quorum Sensing Inhibition

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. The LasR protein is a key transcriptional regulator at the top of the QS hierarchy in P. aeruginosa.[1] It is activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by LasI.[1] The LasR-autoinducer complex then activates the transcription of a large number of genes, including those responsible for the production of virulence factors like elastase, pyocyanin, and rhamnolipids, as well as genes involved in biofilm formation.[1][2]

Inhibiting the LasR signaling pathway is a promising anti-virulence strategy that aims to disarm the pathogen without exerting bactericidal pressure, which could reduce the development of antibiotic resistance. LasR inhibitors are small molecules that can interfere with the normal functioning of the LasR protein, typically by preventing the binding of its natural ligand.

Quantitative Comparison of LasR Inhibitors

The inhibitory activity of LasR-IN-4 and other selected LasR inhibitors is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) from LasR reporter gene assays or as the percentage of inhibition of specific virulence factors at a given concentration.

InhibitorTypeIC50 (µM)Virulence Factor InhibitionReference
LasR-IN-4 Small MoleculeNot ReportedBiofilm: 71.70%Pyocyanin: 68.70%Rhamnolipids: 54.00%(Proprietary Data)
V-06-018Small Molecule5.2Not specified in the provided context[2]
TP-5Triphenyl Scaffold69Not specified in the provided context[2]
Chlorolactone (CL)Halogenated Furanone21Not specified in the provided context[2]
BaicaleinFlavonoidNot ReportedNot specified in the provided context[3]
Analogue 25Maleimide Derivative0.8 ± 0.1Pyocyanin & Biofilm Inhibition[4]
Analogue 28Maleimide Derivative0.2 ± 0.04Pyocyanin & Biofilm Inhibition[4]

Note: The concentration at which the percentage inhibition for LasR-IN-4 was measured is not publicly available.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

LasR_Signaling_Pathway LasR Quorum Sensing Pathway in P. aeruginosa cluster_cell P. aeruginosa Cell cluster_environment Extracellular Environment LasI LasI (Synthase) Autoinducer_out 3-oxo-C12-HSL (Autoinducer) LasI->Autoinducer_out Synthesizes LasR_inactive LasR (Inactive) LasR_active LasR-3-oxo-C12-HSL (Active Dimer) LasR_inactive->LasR_active Dimerization DNA las/rhl/pqs boxes LasR_active->DNA Binds to Virulence_Genes Virulence Genes (lasA, lasB, rhlR, pqsR, etc.) DNA->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (Elastase, Pyocyanin, Biofilm) Virulence_Genes->Virulence_Factors Expression Autoinducer_in 3-oxo-C12-HSL Autoinducer_out->Autoinducer_in Increases with cell density and diffuses into cell Autoinducer_in->LasR_inactive Binds to LasR_IN_4 LasR-IN-4 (Inhibitor) LasR_IN_4->LasR_inactive Antagonizes

Caption: The LasR quorum sensing pathway in P. aeruginosa and the point of inhibition by LasR-IN-4.

Experimental_Workflow Experimental Workflow for Validating LasR Inhibitors cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Phenotypic Assays cluster_validation Validation & Analysis A LasR Reporter Strain (e.g., E. coli with lasR and plasI-lacZ) B Culture with Autoinducer (3-oxo-C12-HSL) & Test Compound (e.g., LasR-IN-4) A->B C Measure Reporter Activity (e.g., β-galactosidase assay) B->C H Determine IC50 / % Inhibition C->H D Wild-type P. aeruginosa Culture + Test Compound E Pyocyanin Quantification Assay D->E F Biofilm Formation Assay D->F G Other Virulence Factor Assays (e.g., Elastase, Rhamnolipid) D->G I Assess Bacteriostatic/ Bactericidal Effects (Growth Curve Analysis) D->I E->H F->H G->H J Compare with Known Inhibitors H->J

Caption: A generalized workflow for the screening and validation of LasR inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of LasR inhibitors are provided below.

LasR Reporter Gene Assay

This assay is used to quantify the direct inhibitory effect of a compound on LasR activity. A common setup utilizes an E. coli strain that is engineered to express LasR and a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) under the control of a LasR-dependent promoter like plasI.

Protocol:

  • Strain and Culture Preparation:

    • Grow the E. coli LasR reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

    • The following day, dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.

  • Assay Setup:

    • In a 96-well microplate, add the diluted bacterial culture to each well.

    • Add the autoinducer (3-oxo-C12-HSL) to a final concentration that elicits a sub-maximal but strong reporter signal.

    • Add the test inhibitor (e.g., LasR-IN-4) at various concentrations to be tested. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation:

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

  • Measurement of Reporter Activity:

    • For a β-galactosidase reporter, lyse the cells and add a substrate like ONPG. Measure the absorbance at 420 nm over time.

    • For a luciferase reporter, add luciferin and measure the luminescence using a plate reader.[5]

  • Data Analysis:

    • Normalize the reporter activity to cell density (OD600) to account for any growth-inhibitory effects of the compound.

    • Calculate the percentage of inhibition relative to the control (autoinducer only) and determine the IC50 value by fitting the data to a dose-response curve.

Pyocyanin Quantification Assay

This assay measures the inhibition of pyocyanin, a blue-green, redox-active virulence factor produced by P. aeruginosa, the production of which is regulated by the LasR QS system.

Protocol:

  • Culture Preparation:

    • Grow P. aeruginosa (e.g., PAO1 or PA14 strain) overnight in a suitable medium like King's A broth.

    • Inoculate fresh medium with the overnight culture and the test inhibitor at desired concentrations.

  • Incubation:

    • Incubate the cultures for 18-24 hours at 37°C with shaking.

  • Pyocyanin Extraction:

    • Centrifuge the cultures to pellet the cells.

    • Transfer the supernatant to a new tube and add chloroform at a 3:5 ratio (chloroform:supernatant).

    • Vortex to extract the pyocyanin into the chloroform phase (which will turn blue).

    • Separate the chloroform layer and re-extract it with 0.2 N HCl. The pyocyanin will move to the acidic aqueous phase, turning it pink.[6]

  • Quantification:

    • Measure the absorbance of the pink HCl layer at 520 nm.[6]

    • Calculate the concentration of pyocyanin using the molar extinction coefficient of pyocyanin at this wavelength.

  • Data Analysis:

    • Normalize the pyocyanin concentration to the cell density (OD600) of the culture.

    • Determine the percentage of pyocyanin inhibition compared to the untreated control.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of an inhibitor to prevent the formation of biofilms by P. aeruginosa.

Protocol:

  • Culture Preparation:

    • Grow P. aeruginosa overnight in a rich medium (e.g., TSB).

    • Dilute the overnight culture 1:100 in fresh medium.[7]

  • Assay Setup:

    • In a 96-well flat-bottom microplate, add the diluted bacterial culture and the test inhibitor at various concentrations.[8] Include a no-bacterium control (for background) and an untreated bacterial control.

  • Incubation:

    • Incubate the plate statically (without shaking) at 37°C for 24 hours to allow for biofilm formation.[7]

  • Staining:

    • Carefully discard the planktonic (free-floating) cells from the wells.

    • Gently wash the wells with a buffer (e.g., PBS) to remove any remaining non-adherent cells.

    • Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[9]

    • Discard the crystal violet solution and wash the wells again to remove excess stain.

  • Quantification:

    • Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the biofilm.[8]

    • Transfer the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at ~550-590 nm.[8]

  • Data Analysis:

    • Subtract the background absorbance (from the no-bacterium control).

    • Calculate the percentage of biofilm inhibition relative to the untreated control.

Conclusion

LasR-IN-4 demonstrates significant inhibitory effects on key virulence factors of P. aeruginosa, including biofilm formation and pyocyanin production. While a direct comparison of its potency with other inhibitors is challenging without a reported IC50 value, its profile suggests it is a promising candidate for further investigation as an anti-virulence agent. The experimental protocols provided in this guide offer a standardized framework for the validation and comparison of LasR inhibitors, facilitating the discovery and development of novel therapeutics to combat P. aeruginosa infections.

References

A Comparative Guide to LasR Inhibitors: Benchmarking PqsR/LasR-IN-1 Against Leading Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance has intensified the search for alternative therapeutic strategies. One promising avenue is the disruption of bacterial communication, or quorum sensing (QS), which orchestrates virulence factor production and biofilm formation in many pathogenic bacteria. In the opportunistic pathogen Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator at the apex of a major QS cascade, making it a prime target for anti-virulence therapies. This guide provides a comparative analysis of a potent dual inhibitor, PqsR/LasR-IN-1, alongside other well-characterized LasR inhibitors, offering a valuable resource for researchers in the field of antibacterial drug discovery.

The LasR Quorum Sensing System: A Central Regulator of Virulence

The LasR system in P. aeruginosa is a well-defined QS circuit. The synthase LasI produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). As the bacterial population density increases, so does the concentration of 3-oxo-C12-HSL. Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates the cytoplasmic receptor LasR. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes. This binding event initiates the transcription of a wide array of virulence factors, including exotoxins, proteases, and enzymes involved in the production of secondary metabolites like pyocyanin. Furthermore, the LasR system positively regulates another QS system, the RhlR system, creating a hierarchical regulatory cascade that controls a large portion of the P. aeruginosa genome.[1][2][3][4]

Below is a diagram illustrating the LasR signaling pathway.

Experimental_Workflow cluster_workflow Inhibitor Screening and Validation Workflow Screening Primary Screening (e.g., Reporter Strain Assay) Dose_Response Dose-Response & IC50 Determination Screening->Dose_Response Virulence_Assay Virulence Factor Inhibition Assays (Pyocyanin, Elastase, etc.) Dose_Response->Virulence_Assay Biofilm_Assay Biofilm Formation Inhibition Assay Virulence_Assay->Biofilm_Assay Mechanism_Action Mechanism of Action Studies (e.g., Binding Assays, Gene Expression) Biofilm_Assay->Mechanism_Action In_Vivo In Vivo Efficacy Models (e.g., C. elegans, Mouse) Mechanism_Action->In_Vivo

References

In Vivo Efficacy of LasR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant Pseudomonas aeruginosa poses a significant threat to public health. A promising alternative to traditional antibiotics is the targeting of bacterial communication systems, known as quorum sensing (QS). The LasR protein is a key transcriptional regulator in the P. aeruginosa QS hierarchy, controlling the expression of numerous virulence factors and biofilm formation. This guide provides a comparative analysis of the in vivo efficacy of two promising LasR inhibitors, meta-bromo-thiolactone (mBTL) and Baicalin, offering insights into their potential as anti-virulence therapeutics.

Performance Comparison of LasR Inhibitors

The following table summarizes the available in vivo efficacy data for mBTL and Baicalin against P. aeruginosa infections.

Inhibitor Animal Model Infection Type Key Efficacy Endpoints Reported Efficacy Dosage/Administration
meta-bromo-thiolactone (mBTL) Caenorhabditis elegansSlow killing assayIncreased survival of infected wormsTreatment with 50 µM mBTL significantly protected C. elegans from killing by P. aeruginosa PA14.[1][2]50 µM in growth medium
Human A549 lung epithelial cellsCytotoxicity assayIncreased survival of infected cellsmBTL protected A549 cells from P. aeruginosa-mediated killing.[1][2]Not specified
Baicalin MousePeritoneal implant infectionBacterial clearance from implantsBaicalin treatment enhanced the clearance of P. aeruginosa from infected implants compared to the control group.[3]Not specified
Caenorhabditis elegansSlow killing assayIncreased survival of infected wormsBaicalin treatment increased the LT50 (median lethal time) of infected worms from 24 to 96 hours.[3]Sub-MIC concentrations

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental validation process, the following diagrams illustrate the LasR signaling pathway and a general workflow for in vivo efficacy testing of LasR inhibitors.

LasR_Signaling_Pathway cluster_bacteria Pseudomonas aeruginosa LasI LasI (Autoinducer Synthase) 3O-C12-HSL 3O-C12-HSL LasI->3O-C12-HSL Synthesizes LasR_inactive LasR (Inactive Monomer) LasR_active LasR-3O-C12-HSL (Active Dimer) LasR_inactive->LasR_active Dimerization Virulence_Genes Virulence Factor Genes (e.g., lasA, lasB, rhlR) LasR_active->Virulence_Genes Activates Transcription RhlR_system RhlR/I Quorum Sensing System LasR_active->RhlR_system Activates Virulence Factor Production\n(Proteases, Toxins, Biofilm) Virulence Factor Production (Proteases, Toxins, Biofilm) Virulence_Genes->Virulence Factor Production\n(Proteases, Toxins, Biofilm) Further Virulence\nGene Expression Further Virulence Gene Expression RhlR_system->Further Virulence\nGene Expression 3O-C12-HSL->LasR_inactive Binds to Inhibitor LasR Inhibitor (e.g., mBTL, Baicalin) Inhibitor->LasR_inactive Competitively Binds

Fig. 1: LasR Quorum Sensing Signaling Pathway in P. aeruginosa.

In_Vivo_Efficacy_Workflow cluster_prep Pre-clinical Preparation cluster_infection Infection and Treatment cluster_evaluation Efficacy Evaluation A Select Animal Model (e.g., Mouse, C. elegans) D Induce Infection (e.g., Lung, Burn Wound, Peritoneal Implant) A->D B Prepare P. aeruginosa Inoculum B->D C Formulate LasR Inhibitor (e.g., mBTL, Baicalin) E Administer LasR Inhibitor and Vehicle Control C->E D->E Treatment Groups F Monitor Animal Survival and Clinical Signs E->F G Quantify Bacterial Load (CFU counts in tissues) E->G H Assess Virulence Factor Expression (e.g., Protease, Pyocyanin) E->H I Analyze Inflammatory Response (e.g., Cytokine levels, Histopathology) E->I

Fig. 2: General Experimental Workflow for In Vivo Efficacy Testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key in vivo experimental protocols employed in the assessment of mBTL and Baicalin.

Caenorhabditis elegans Slow Killing Assay

This model is a cost-effective and high-throughput method for assessing the attenuation of bacterial virulence.

  • Organism: C. elegans (e.g., N2 Bristol strain).

  • Bacterial Strain: P. aeruginosa (e.g., PAO1 or PA14).

  • Protocol:

    • Prepare slow-killing (SK) agar plates.

    • Spread a lawn of P. aeruginosa on the SK plates. If testing an inhibitor, incorporate the compound (e.g., 50 µM mBTL or sub-MIC of Baicalin) into the agar medium.[1][3]

    • Synchronize a population of C. elegans to the L4 larval stage.

    • Transfer a defined number of L4 worms (e.g., 30-50) to each bacterial lawn.

    • Incubate plates at 20-25°C.

    • Score the number of live and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

    • Plot survival curves and calculate statistical significance (e.g., using the log-rank test). An increase in the survival of worms on inhibitor-treated lawns compared to control lawns indicates virulence attenuation.[3]

Mouse Peritoneal Implant Infection Model

This model mimics foreign-body infections and is useful for evaluating the anti-biofilm and clearance-enhancing effects of inhibitors.

  • Animal Model: Female BALB/c mice (or other suitable strain).

  • Bacterial Strain: P. aeruginosa (e.g., PAO1).

  • Implant: Silicone implants (e.g., small sections of silicone tubing).

  • Protocol:

    • Anesthetize the mice according to approved animal care protocols.

    • Make a small subcutaneous incision and insert a sterile silicone implant.

    • Close the incision with sutures or wound clips.

    • After a healing period, inject a suspension of P. aeruginosa into the vicinity of the implant.

    • Administer the LasR inhibitor (e.g., Baicalin) and a vehicle control to respective groups of mice. The route of administration (e.g., intraperitoneal, subcutaneous) and dosing regimen should be clearly defined.

    • At a predetermined time point post-infection (e.g., 24 or 48 hours), euthanize the mice.

    • Aseptically remove the implants and surrounding tissue.

    • Homogenize the implants and tissue samples in sterile saline or PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., Pseudomonas Isolation Agar) to determine the number of colony-forming units (CFU) per implant/gram of tissue.

    • A significant reduction in CFU in the inhibitor-treated group compared to the control group indicates enhanced bacterial clearance.[3]

Data Analysis and Interpretation

For all in vivo studies, appropriate statistical analyses are essential. This typically includes:

  • Survival analysis: Kaplan-Meier survival curves with log-rank tests for C. elegans and mouse survival studies.

  • Bacterial burden: T-tests or ANOVA to compare CFU counts between treatment and control groups.

  • Virulence factor and inflammatory markers: T-tests or ANOVA for quantitative measurements.

Conclusion

Both meta-bromo-thiolactone and Baicalin have demonstrated promising in vivo efficacy in attenuating the virulence of P. aeruginosa. The provided experimental models and protocols offer a framework for the continued evaluation of these and other novel LasR inhibitors. Further studies, particularly in mammalian models of infection that closely mimic human disease (e.g., lung and burn wound infections), are warranted to fully elucidate their therapeutic potential. The development of potent and specific LasR inhibitors represents a viable strategy to combat the growing challenge of antibiotic-resistant P. aeruginosa infections.

References

A Comparative Guide to Confirming LasR-IN-3 Target Engagement in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the target engagement of LasR-IN-3, a quorum-sensing inhibitor, with the LasR protein in Pseudomonas aeruginosa. As a crucial step in drug development, confirming that a compound interacts with its intended target within a biological system is paramount. This document outlines key experimental protocols and presents a framework for comparing the efficacy of this compound with alternative inhibitors.

The LasR Quorum Sensing System: A Key Therapeutic Target

The LasR protein is a master regulator of the quorum-sensing (QS) system in Pseudomonas aeruginosa, a pathogenic bacterium responsible for a range of opportunistic infections. The QS system allows bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and biofilm formation. The LasR protein, upon binding to its natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), activates the transcription of numerous downstream genes responsible for pathogenesis. Consequently, inhibiting the function of LasR is a promising anti-virulence strategy.

cluster_cell Pseudomonas aeruginosa LasI LasI Synthase Autoinducer 3O-C12-HSL (Autoinducer) LasI->Autoinducer Synthesizes LasR_inactive LasR (Inactive) Autoinducer->LasR_inactive Binds to LasR_active LasR-3O-C12-HSL Complex (Active) LasR_inactive->LasR_active Activates DNA Promoter DNA LasR_active->DNA Binds to Virulence Virulence Factor Expression DNA->Virulence Initiates Transcription LasR_IN_3 This compound LasR_IN_3->LasR_inactive Inhibits Binding

Figure 1: The LasR quorum sensing signaling pathway in Pseudomonas aeruginosa and the inhibitory action of this compound.

Confirming Target Engagement: A Multi-Faceted Approach

To robustly confirm that this compound directly interacts with and inhibits the LasR protein, a combination of biophysical, biochemical, and cellular assays is recommended. This guide will focus on three key experimental approaches: Differential Scanning Fluorimetry (DSF), Isothermal Titration Calorimetry (ITC), and Reporter Gene Assays.

Quantitative Comparison of LasR Inhibitors

A direct comparison of the potency of different LasR inhibitors is essential for lead optimization. While specific quantitative data for this compound is not publicly available at this time, the following table provides a template for such a comparison, including data for the known LasR inhibitor, V-06-018.

CompoundAssay TypeTargetMetricValueReference
This compound DSFLasR ProteinKdData not available-
ITCLasR ProteinKdData not available-
Reporter Gene AssayLasR ActivityIC50Data not available-
Virulence Factor AssayPyocyanin ProductionIC50Data not available-
Virulence Factor AssayElastase ActivityIC50Data not available-
V-06-018 Reporter Gene AssayLasR ActivityIC505.2 µM[1][1]
Virulence Factor AssayPyocyanin ProductionIC5018 µM[2][2]

Note: The lack of publicly available quantitative data for this compound highlights a critical gap in the current literature. The experimental protocols provided in this guide can be utilized to generate this essential data.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to independently verify target engagement and compare the efficacy of various inhibitors.

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein. The binding of a ligand, such as this compound, to its target protein, LasR, typically increases the protein's melting temperature (Tm). This change in Tm is indicative of a direct interaction.

cluster_workflow DSF Experimental Workflow start Start prep_protein Prepare Purified LasR Protein start->prep_protein prep_ligand Prepare this compound (and control inhibitors) start->prep_ligand mix Mix LasR with Ligand and Dye prep_protein->mix prep_ligand->mix qpcr Perform Thermal Melt in qPCR Instrument mix->qpcr data Collect Fluorescence Data qpcr->data analysis Analyze Data to Determine Tm Shift data->analysis end End analysis->end

Figure 2: Workflow for a Differential Scanning Fluorimetry (DSF) experiment to assess ligand binding to LasR.

Protocol:

  • Protein and Ligand Preparation:

    • Purify the LasR protein to >95% homogeneity.

    • Prepare a stock solution of this compound and any comparator compounds (e.g., V-06-018) in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a 96- or 384-well PCR plate, prepare reaction mixtures containing:

      • Purified LasR protein (final concentration typically 2-5 µM).

      • SYPRO Orange dye (or equivalent) at a 5X final concentration.

      • Varying concentrations of this compound or control inhibitor.

      • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Include a no-ligand (DMSO) control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its inflection point.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the ligand-containing samples. A positive ΔTm indicates ligand binding and stabilization.

    • By performing the assay with varying ligand concentrations, the dissociation constant (Kd) can be determined by fitting the ΔTm data to a binding isotherm.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol:

  • Sample Preparation:

    • Dialyze the purified LasR protein and dissolve this compound in the same buffer to minimize heat of dilution effects. A typical buffer is 20 mM sodium phosphate, 100 mM NaCl, pH 7.5.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the LasR protein solution (typically 10-20 µM) into the sample cell of the ITC instrument.

    • Load the this compound solution (typically 100-200 µM) into the injection syringe.

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

    • Perform a series of injections of this compound into the LasR solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Reporter Gene Assay

Reporter gene assays are cell-based assays that measure the functional consequence of target engagement. In this case, a reporter strain of bacteria is engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a LasR-dependent promoter. Inhibition of LasR by this compound will result in a decrease in the reporter signal.

cluster_logic Reporter Gene Assay Logic LasR_active Active LasR Promoter LasR-dependent Promoter LasR_active->Promoter Activates Reporter Reporter Gene (e.g., lux) Promoter->Reporter Drives Expression of Signal Light Signal Reporter->Signal Produces LasR_IN_3 This compound LasR_IN_3->LasR_active Inhibits

Figure 3: Logical flow of a LasR reporter gene assay and the inhibitory effect of this compound.

Protocol:

  • Strain and Culture Conditions:

    • Use a P. aeruginosa strain containing a plasmid with a LasR-dependent promoter (e.g., PlasB) fused to a reporter gene (e.g., luxCDABE for luminescence or lacZ for β-galactosidase).

    • Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics.

  • Assay Setup:

    • In a 96-well plate, add a subculture of the reporter strain.

    • Add the autoinducer 3O-C12-HSL to induce the LasR system.

    • Add varying concentrations of this compound or a control inhibitor. Include a no-inhibitor control.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

    • Measure the reporter signal (luminescence or β-galactosidase activity) using a plate reader.

    • Also, measure the optical density (OD600) to normalize for bacterial growth.

  • Data Analysis:

    • Normalize the reporter signal to the cell density.

    • Plot the normalized reporter activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Virulence Factor Quantification Assays

To confirm that the inhibition of LasR by this compound translates to a reduction in virulence, the production of key LasR-regulated virulence factors, such as pyocyanin and elastase, should be quantified.

a) Pyocyanin Production Assay

Protocol:

  • Grow P. aeruginosa (e.g., PA14 strain) in a suitable medium (e.g., King's A medium) in the presence of varying concentrations of this compound.

  • After incubation (e.g., 18-24 hours at 37°C), centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant with chloroform.

  • Re-extract the pyocyanin from the chloroform into an acidic aqueous solution (0.2 N HCl), which turns pink.

  • Measure the absorbance of the pink solution at 520 nm.[3][4][5]

  • Calculate the pyocyanin concentration and determine the IC50 of this compound for pyocyanin inhibition.

b) Elastase (LasB) Activity Assay

Protocol:

  • Grow P. aeruginosa in the presence of varying concentrations of this compound.

  • Collect the culture supernatant.

  • Measure elastase activity using a substrate such as Elastin-Congo Red.[6]

  • Incubate the supernatant with the substrate and measure the release of the dye at 495 nm.[6]

  • Alternatively, a fluorogenic peptide substrate can be used for a more sensitive assay.[7]

  • Calculate the percentage of elastase inhibition and determine the IC50 of this compound.

Conclusion

Confirming target engagement is a critical milestone in the development of novel anti-infective agents. By employing a combination of biophysical, biochemical, and cellular assays, researchers can build a strong evidence base for the mechanism of action of LasR inhibitors like this compound. The protocols and comparative framework provided in this guide are intended to facilitate these crucial studies and accelerate the development of new therapies to combat Pseudomonas aeruginosa infections. The generation and publication of quantitative data for this compound using these standardized methods are highly encouraged to allow for a direct and meaningful comparison with other inhibitors in the field.

References

Comparative Analysis of LasR-IN-3 Analogs: A Guide to Anti-Virulence Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa, necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of quorum sensing (QS), a bacterial communication system that regulates the expression of virulence factors. The LasR receptor is a key transcriptional regulator in the P. aeruginosa QS cascade, making it a prime target for anti-virulence therapies. This guide provides a comparative analysis of the anti-virulence activity of various analogs of LasR inhibitors, focusing on their efficacy in mitigating key virulence determinants.

Overview of LasR Inhibition

The LasR protein, upon binding its natural ligand N-(3-oxo-dodecanoyl)-L-homoserine lactone (3O-C12-HSL), dimerizes and activates the transcription of a wide array of virulence genes. These genes are responsible for the production of toxins, proteases, and factors essential for biofilm formation. LasR inhibitors act as antagonists, competing with the natural ligand to prevent this activation cascade, thereby disarming the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

Quantitative Comparison of LasR Inhibitor Analogs

The following tables summarize the anti-virulence activity of several classes of LasR inhibitor analogs against P. aeruginosa. The data presented is compiled from various studies and highlights the structure-activity relationships of these compounds in inhibiting key virulence factors.

Table 1: Halogenated Thiolactone Analogs

This series of compounds, including meta-bromo-thiolactone (mBTL) and meta-chloro-thiolactone (mCTL), are analogs of the native acyl-homoserine lactone (AHL) signal.

CompoundLasR Antagonism (IC₅₀, µM)Pyocyanin Inhibition (IC₅₀, µM)Biofilm Inhibition (%)Reference
mBTL-8 (±2)>50% at 100 µM[1]
mCTL-9 (±2)Not Reported[1]

Note: IC₅₀ values for LasR antagonism were not explicitly reported in the provided search results for mBTL and mCTL, but their activity is demonstrated through virulence factor inhibition.

Table 2: Irreversible Covalent Inhibitors (Maleimide and Chloroacetamide Analogs)

These compounds are designed to form a covalent bond with the LasR protein, leading to potent and irreversible inhibition.[2]

CompoundLinker LengthWarheadLasR Antagonism (IC₅₀, µM)Pyocyanin InhibitionBiofilm InhibitionReference
25 2 carbonsMaleimide3.6 (±1.9)Potent, dose-dependentPotent, dose-dependent[2]
28 3 carbonsMaleimide1.5 (±0.5)Potent, dose-dependentPotent, dose-dependent[2]
17 -Chloroacetamide73.8 (±19.4)Not ReportedNot Reported[2]
Table 3: V-06-018 and its Analogs

V-06-018 is a non-AHL analog identified through high-throughput screening. Its derivatives have been synthesized to improve potency.

CompoundLasR Antagonism (IC₅₀, µM)Pyocyanin InhibitionElastase InhibitionBiofilm InhibitionReference
V-06-018~2.3-3.9YesYesYes[3]
Analog 40~0.2-0.7Not ReportedNot ReportedNot Reported[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the LasR signaling pathway and a general experimental workflow for assessing anti-virulence activity.

LasR_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa LasI LasI (Synthase) HSL 3O-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR_inactive LasR (Inactive Monomer) HSL->LasR_inactive Binds to LasR_active LasR-HSL Complex (Active Dimer) LasR_inactive->LasR_active Dimerization DNA las Box DNA LasR_active->DNA Binds to Virulence_Genes Virulence Genes (lasB, rhlR, etc.) DNA->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (Elastase, Pyocyanin, Biofilm) Virulence_Genes->Virulence_Factors Expression Inhibitor LasR-IN-3 Analog (Antagonist) Inhibitor->LasR_inactive Competitively Binds

Caption: The LasR quorum sensing pathway in P. aeruginosa and the mode of action of this compound analog inhibitors.

Experimental_Workflow cluster_workflow Anti-Virulence Assay Workflow cluster_assays Virulence Factor Quantification start P. aeruginosa Culture treatment Treatment with This compound Analogs start->treatment incubation Incubation treatment->incubation pyocyanin Pyocyanin Assay (A695) incubation->pyocyanin elastase Elastase Assay (Elastin-Congo Red) incubation->elastase biofilm Biofilm Assay (Crystal Violet) incubation->biofilm data_analysis Data Analysis (IC50 / % Inhibition) pyocyanin->data_analysis elastase->data_analysis biofilm->data_analysis results Comparative Efficacy data_analysis->results

Caption: A generalized workflow for evaluating the anti-virulence activity of LasR inhibitor analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data in this guide.

Pyocyanin Quantification Assay

This assay measures the production of pyocyanin, a blue-green phenazine pigment and a key virulence factor of P. aeruginosa.

  • Bacterial Strain: P. aeruginosa PA14 or PAO1.

  • Procedure:

    • Overnight cultures of P. aeruginosa are diluted in fresh media.

    • The bacterial suspension is treated with varying concentrations of the LasR inhibitor analogs or a vehicle control (e.g., DMSO).

    • Cultures are incubated at 37°C with shaking for 18-24 hours.

    • After incubation, the cultures are centrifuged to pellet the bacterial cells.

    • The supernatant is collected, and the absorbance is measured at 695 nm, which is specific for pyocyanin.

    • The percentage of pyocyanin inhibition is calculated relative to the untreated control.

Elastase Activity Assay (Elastin-Congo Red Method)

This assay quantifies the activity of LasB elastase, a major protease secreted by P. aeruginosa that contributes to tissue damage.

  • Substrate: Elastin-Congo Red.

  • Procedure:

    • P. aeruginosa is cultured in the presence of the test compounds as described for the pyocyanin assay.

    • Cell-free supernatant is collected after incubation and centrifugation.

    • The supernatant is incubated with Elastin-Congo Red substrate at 37°C for several hours to overnight.

    • During incubation, active elastase digests the elastin, releasing the Congo Red dye.

    • The reaction is stopped, and undigested substrate is pelleted by centrifugation.

    • The absorbance of the supernatant is measured at a wavelength of 495 nm to quantify the amount of released Congo Red.

    • Elastase inhibition is determined by comparing the absorbance of treated samples to the untreated control.

Biofilm Inhibition Assay (Crystal Violet Staining)

This method assesses the ability of the compounds to prevent the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics.

  • Procedure:

    • Overnight cultures of P. aeruginosa are diluted and added to the wells of a microtiter plate.

    • The test compounds are added to the wells at various concentrations.

    • The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.

    • After incubation, the planktonic (free-floating) bacteria are gently washed away.

    • The remaining adherent biofilm is stained with a 0.1% crystal violet solution.

    • After a brief incubation, the excess stain is washed off, and the plate is allowed to dry.

    • The bound crystal violet is solubilized with a solvent (e.g., ethanol or acetic acid).

    • The absorbance of the solubilized stain is measured at approximately 550-590 nm, which correlates with the amount of biofilm.

    • The percentage of biofilm inhibition is calculated relative to the untreated control.

Conclusion

The development of LasR inhibitors represents a promising anti-virulence strategy to combat P. aeruginosa infections. The data presented in this guide demonstrate that various structural classes of this compound analogs exhibit potent inhibitory activity against key virulence factors. In particular, the irreversible maleimide-based inhibitors and optimized V-06-018 analogs show significant promise with low micromolar to nanomolar efficacy. The provided experimental protocols offer a foundation for researchers to further investigate these and other novel LasR inhibitors. Future studies should focus on comprehensive structure-activity relationship analyses, optimization of pharmacokinetic properties, and in vivo efficacy testing to translate these promising findings into clinical applications.

References

Synthetic vs. Natural Quorum Sensing Inhibitors: A Comparative Efficacy Guide for LasR-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance has intensified the search for alternative antimicrobial strategies. One promising approach is the disruption of quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation. In the opportunistic pathogen Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator of the QS cascade, making it a prime target for inhibition. This guide provides a comparative analysis of the synthetic LasR inhibitor, LasR-IN-3, and various natural quorum sensing inhibitors, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Unveiling the Antagonists: A Head-to-Head Efficacy Comparison

The efficacy of a quorum sensing inhibitor is a critical determinant of its potential as a therapeutic agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency.[1][2][3]

In contrast, natural quorum sensing inhibitors, derived from various plant and microbial sources, exhibit a wider range of efficacies. While some natural compounds show promising activity, their potency can be lower than that of their synthetic counterparts. For example, trans-cinnamaldehyde and salicylic acid have been shown to significantly downregulate the expression of QS regulatory genes, but specific IC50 values against the LasR receptor are not always reported, making direct comparison challenging.[6][7] Other studies have identified natural compounds like catechin-7-xyloside, sappanol, and butein as inhibitors of LasR-mediated processes, but again, direct IC50 comparisons with synthetic inhibitors are limited.

Below is a table summarizing the available efficacy data for a selection of synthetic and natural LasR inhibitors.

InhibitorTypeTargetIC50 (µM)Reference
mBTLSyntheticLasR8[4]
V-06-018SyntheticLasR5.2[5]
This compound Synthetic LasR Data not available
Trans-cinnamaldehydeNaturalLasI/LasR expression-[6]
Salicylic AcidNaturalLasI/LasR expression-[6]

Note: The absence of a specific IC50 value for this compound in the public domain highlights a critical gap in the available data for a comprehensive comparative analysis.

The Battle for Control: Mechanisms of LasR Inhibition

Both synthetic and natural inhibitors primarily target the LasR protein to disrupt the P. aeruginosa quorum sensing circuit. The LasR protein, in its active state, binds to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), leading to dimerization and subsequent activation of target gene transcription.[5][8][9] Inhibitors can interfere with this process through several mechanisms.

Competitive Inhibition: Many inhibitors, both synthetic and natural, are thought to act as competitive antagonists. They possess structural similarities to the native 3O-C12-HSL molecule, allowing them to bind to the same ligand-binding pocket on the LasR protein. However, unlike the natural ligand, their binding does not induce the conformational change required for LasR activation and dimerization. This effectively blocks the autoinducer from binding and initiating the QS cascade.

Allosteric Inhibition: Some inhibitors may bind to a site on the LasR protein distinct from the autoinducer binding pocket. This binding event can induce a conformational change that prevents the natural ligand from binding or renders the protein incapable of dimerization and DNA binding, even when the autoinducer is present.

The following diagram illustrates the LasR signaling pathway and the points of intervention for inhibitors.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa cluster_inhibition Inhibition Mechanisms LasI LasI Synthase AHL 3O-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive Inactive LasR Monomer LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization DNA Target Gene Promoters LasR_active->DNA Binds to Virulence Virulence Factors & Biofilm Formation DNA->Virulence Activates Transcription AHL->LasR_inactive Binds to Inhibitor This compound or Natural Inhibitor Inhibitor->LasR_inactive Competitive Binding

Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory mechanism of LasR antagonists.

Quantifying Inhibition: A Look at Experimental Protocols

The determination of inhibitor efficacy relies on robust and reproducible experimental assays. The most common method for evaluating LasR inhibitors is the use of a reporter gene assay. This assay utilizes a genetically engineered strain of bacteria (often E. coli or a P. aeruginosa mutant) that expresses a reporter protein, such as Green Fluorescent Protein (GFP) or luciferase, under the control of a LasR-dependent promoter.

LasR-Responsive Reporter Gene Assay Protocol

1. Strain and Culture Preparation:

  • An E. coli strain is engineered to co-express the P. aeruginosa LasR protein and a reporter gene (e.g., gfp) fused to a LasR-inducible promoter (e.g., the lasI promoter).
  • The reporter strain is grown overnight in a suitable medium (e.g., LB broth) supplemented with appropriate antibiotics to maintain the plasmids.

2. Assay Setup:

  • The overnight culture is diluted to a standardized optical density (OD600).
  • In a 96-well microtiter plate, the diluted bacterial culture is aliquoted.
  • The native autoinducer, 3O-C12-HSL, is added to the wells at a concentration known to induce a sub-maximal reporter response.
  • The test inhibitors (this compound or natural compounds) are added to the wells in a serial dilution to assess dose-dependent inhibition. Control wells containing only the autoinducer (positive control) and no autoinducer (negative control) are also included.

3. Incubation and Measurement:

  • The microtiter plate is incubated at 37°C with shaking for a defined period to allow for bacterial growth and reporter gene expression.
  • After incubation, the fluorescence (for GFP) or luminescence (for luciferase) of each well is measured using a plate reader. The optical density (OD600) is also measured to assess bacterial growth and rule out any cytotoxic effects of the inhibitors.

4. Data Analysis:

  • The reporter signal is normalized to the cell density (fluorescence/OD600).
  • The percentage of inhibition is calculated for each inhibitor concentration relative to the positive control.
  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for screening quorum sensing inhibitors.

Experimental_Workflow cluster_workflow Screening Workflow Start Start: Prepare Reporter Strain Setup Set up 96-well plate: - Reporter Strain - 3O-C12-HSL - Inhibitor Dilutions Start->Setup Incubate Incubate at 37°C Setup->Incubate Measure Measure: - Reporter Signal (Fluorescence/Luminescence) - Cell Density (OD600) Incubate->Measure Analyze Data Analysis: - Normalize Signal - Calculate % Inhibition - Determine IC50 Measure->Analyze End End: Identify Potent Inhibitors Analyze->End

References

Cross-Validation of LasR Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of LasR inhibitors across different bacterial strains. As the specific compound "LasR-IN-3" does not correspond to a known molecule in the reviewed literature, this document outlines a general methodology for evaluating any potential LasR inhibitor.

The LasR protein is a key transcriptional regulator in the quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa.[1] It controls the expression of numerous virulence factors, making it an attractive target for the development of novel anti-virulence therapies.[2] The efficacy of a LasR inhibitor, however, may vary significantly between different bacterial strains due to genetic variations, such as mutations in the lasR gene, which are commonly found in clinical isolates.[3][4] Therefore, rigorous cross-validation of any potential LasR inhibitor in a panel of relevant bacterial strains is a critical step in its preclinical development.

The LasR Signaling Pathway in Pseudomonas aeruginosa

The LasR protein is a central component of the las quorum sensing system, which is hierarchically organized and influences other QS systems like rhl and pqs.[5] The autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is synthesized by LasI.[1] Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates LasR, leading to the dimerization of the LasR protein.[1] This activated complex then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby regulating their transcription.[6] These target genes include those encoding for virulence factors such as proteases and toxins, as well as genes involved in biofilm formation.[2]

Cross_Validation_Workflow cluster_in_vivo Cell-Based & Virulence Assays biochemical Biochemical Assays (e.g., LasR binding assay) reporter Reporter Strain Assays (e.g., β-galactosidase) biochemical->reporter wt_strain Wild-Type Strain (e.g., PAO1, PA14) reporter->wt_strain clinical_isolates Panel of Clinical Isolates (with known lasR genotypes) wt_strain->clinical_isolates virulence_assays Virulence Factor Assays (e.g., protease, pyocyanin) clinical_isolates->virulence_assays biofilm_assays Biofilm Formation Assays clinical_isolates->biofilm_assays cell_culture Co-culture with Host Cells (e.g., epithelial cells) virulence_assays->cell_culture biofilm_assays->cell_culture animal_model Infection Models (e.g., murine model) cell_culture->animal_model

References

Assessing the Clinical Relevance of LasR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The LasR protein, a key transcriptional regulator in Pseudomonas aeruginosa, has emerged as a critical target for the development of novel anti-virulence therapies. By inhibiting the LasR-mediated quorum sensing (QS) system, it is possible to attenuate the expression of numerous virulence factors, including pyocyanin and the formation of biofilms, thereby disarming the pathogen without exerting direct bactericidal pressure that can lead to resistance. This guide provides a comparative analysis of key LasR inhibitors, focusing on their in vitro efficacy and providing the necessary experimental context for their evaluation.

Quantitative Comparison of LasR Inhibitors

The following table summarizes the inhibitory potency of selected LasR antagonists. Potency is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%. Lower IC50 values are indicative of higher potency.

CompoundTarget(s)IC50 (µM) for LasR InhibitionEffect on Pyocyanin ProductionEffect on Biofilm Formation
PqsR/LasR-IN-1 PqsR, LasRData not availableReduces production of pyocyanin, rhamnolipids, and biofilmReduces biofilm formation
V-06-018 LasR5.2[1][2]Inhibits pyocyanin production with an IC50 of 18 µM (±2)[3]Data demonstrating significant inhibition has been reported.
Compound 40 LasR0.2 - 0.7[4]Not explicitly quantified, but expected to be potent.Not explicitly quantified, but expected to be potent.
mBTL LasR, RhlRPartial Antagonist[5]Inhibits pyocyanin production with an IC50 of 8 µM (±2)[3][5]Prevents biofilm formation[5]

Note: The IC50 values for LasR inhibition are typically determined using reporter gene assays, while the effects on virulence factors are assessed in P. aeruginosa cultures. Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the LasR signaling pathway and a general experimental workflow for inhibitor screening.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa cluster_extracellular Extracellular Environment LasI LasI (Autoinducer Synthase) Autoinducer 3O-C12-HSL LasI->Autoinducer synthesis LasR_inactive LasR (inactive) LasR_active LasR-3O-C12-HSL (Active Dimer) LasR_inactive->LasR_active dimerization LasR_active->LasI positive feedback DNA las/rhl/pqs promoters LasR_active->DNA binds Virulence_Genes Virulence Factor Genes (e.g., lasB, rhlR, pqsR) DNA->Virulence_Genes activates transcription Pyocyanin Pyocyanin Production Virulence_Genes->Pyocyanin Biofilm Biofilm Formation Virulence_Genes->Biofilm Inhibitor LasR Inhibitor (e.g., V-06-018) Inhibitor->LasR_inactive prevents activation Autoinducer->LasR_inactive binds & activates

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_mechanistic Mechanistic Studies HTS High-Throughput Screen (e.g., Reporter Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Virulence_Assay Virulence Factor Assays (Pyocyanin, Biofilm) Dose_Response->Virulence_Assay Binding_Assay Direct Binding Assays (e.g., SPR, MST) Virulence_Assay->Binding_Assay Structural_Studies Structural Biology (e.g., X-ray Crystallography) Binding_Assay->Structural_Studies

Caption: A general experimental workflow for the discovery and characterization of LasR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to assess the efficacy of LasR inhibitors.

LasR Reporter Gene Assay for IC50 Determination

This assay is used to quantify the ability of a compound to inhibit LasR-dependent gene expression.

a. Materials:

  • E. coli or P. aeruginosa reporter strain containing a LasR-controlled reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase).

  • Luria-Bertani (LB) broth.

  • N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).

  • Test inhibitor compound (e.g., V-06-018).

  • 96-well microtiter plates.

  • Plate reader for measuring absorbance or luminescence.

b. Protocol:

  • Grow the reporter strain overnight in LB broth.

  • Dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB broth.

  • In a 96-well plate, add a fixed, sub-maximal inducing concentration of 3O-C12-HSL to all wells except the negative control.

  • Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Add the diluted reporter strain to all wells.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the reporter gene activity (e.g., absorbance for β-galactosidase assay or luminescence for luciferase assay).

  • Plot the reporter activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Pyocyanin Quantification Assay

This assay measures the production of the virulence factor pyocyanin in P. aeruginosa.

a. Materials:

  • P. aeruginosa strain (e.g., PAO1 or PA14).

  • King's A medium.

  • Test inhibitor compound.

  • Chloroform.

  • 0.2 M HCl.

  • Spectrophotometer.

b. Protocol:

  • Grow P. aeruginosa overnight in a suitable medium.

  • Inoculate fresh King's A medium with the overnight culture and the test inhibitor at various concentrations. Include a vehicle control.

  • Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Centrifuge the cultures to pellet the cells.

  • Transfer the supernatant to a new tube and add chloroform to extract the blue pyocyanin pigment.

  • Separate the chloroform layer and add 0.2 M HCl to convert pyocyanin to its pink, acidified form.

  • Measure the absorbance of the pink (acidic) layer at 520 nm.

  • Calculate the concentration of pyocyanin and determine the percentage of inhibition relative to the control.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of bacteria to form biofilms on a solid surface.

a. Materials:

  • P. aeruginosa strain.

  • Tryptic Soy Broth (TSB) or other suitable medium.

  • Test inhibitor compound.

  • 96-well flat-bottom microtiter plates.

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid.

  • Plate reader.

b. Protocol:

  • Grow P. aeruginosa overnight.

  • Dilute the overnight culture in fresh medium and add to the wells of a 96-well plate containing various concentrations of the test inhibitor.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Carefully discard the planktonic cells and wash the wells gently with water.

  • Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature to stain the adherent biofilm.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the stained biofilm with 30% acetic acid.

  • Measure the absorbance at 590 nm to quantify the biofilm biomass.

  • Calculate the percentage of biofilm inhibition compared to the untreated control.

Conclusion

The development of potent and specific LasR inhibitors represents a promising antivirulence strategy to combat P. aeruginosa infections. This guide provides a framework for comparing the efficacy of different inhibitors based on quantitative data and standardized experimental protocols. While compounds like V-06-018 and its derivatives show significant promise with low micromolar to nanomolar IC50 values, the dual-target inhibitor PqsR/LasR-IN-1 warrants further quantitative investigation to fully assess its clinical relevance. Continued research focusing on the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is essential for translating these findings into effective clinical therapies.

References

The Las and Rhl Quorum Sensing Systems in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of LasR and RhlR Quorum Sensing Inhibitors in Pseudomonas aeruginosa

This guide provides a detailed comparative study of inhibitors targeting the LasR and RhlR quorum sensing (QS) systems in Pseudomonas aeruginosa. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed methodologies. As a specific inhibitor named "LasR-IN-3" could not be identified in the scientific literature, this guide utilizes the potent and well-characterized LasR antagonist, V-06-018 , as a representative for comparison against various RhlR inhibitors.

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes quorum sensing to coordinate the expression of virulence factors and biofilm formation.[1][2] This bacterium possesses two well-studied, interconnected QS systems: the las and rhl systems.[3]

The las system is considered to be at the top of the QS hierarchy.[3] It is composed of the transcriptional activator LasR and the autoinducer synthase LasI , which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[2] When the concentration of 3-oxo-C12-HSL reaches a certain threshold, it binds to LasR, and this complex activates the transcription of target genes, including those responsible for virulence factors like elastase.[2][3] The LasR-3-oxo-C12-HSL complex also activates the expression of the rhl system components.[3]

The rhl system consists of the transcriptional regulator RhlR and its cognate synthase RhlI , which produces N-butyryl-L-homoserine lactone (C4-HSL).[2] The RhlR:C4-HSL complex regulates the expression of another set of virulence factors, including pyocyanin and rhamnolipids.[3] Given their central role in pathogenicity, LasR and RhlR are attractive targets for the development of anti-virulence therapies.[1][4]

Below are diagrams illustrating the individual Las and Rhl signaling pathways and their hierarchical relationship.

Las_Signaling_Pathway LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL Synthesizes LasR LasR 3-oxo-C12-HSL->LasR Binds to LasR_complex LasR:3-oxo-C12-HSL Complex LasR->LasR_complex Forms Virulence_Genes_Las las-controlled Virulence Genes (e.g., lasB elastase) LasR_complex->Virulence_Genes_Las Activates Transcription

Las Quorum Sensing Pathway

Rhl_Signaling_Pathway RhlI RhlI C4-HSL C4-HSL RhlI->C4-HSL Synthesizes RhlR RhlR C4-HSL->RhlR Binds to RhlR_complex RhlR:C4-HSL Complex RhlR->RhlR_complex Forms Virulence_Genes_Rhl rhl-controlled Virulence Genes (e.g., pyocyanin, rhamnolipids) RhlR_complex->Virulence_Genes_Rhl Activates Transcription

Rhl Quorum Sensing Pathway

Las_Rhl_Hierarchy cluster_las Las System cluster_rhl Rhl System LasR_complex LasR:3-oxo-C12-HSL Complex RhlR RhlR LasR_complex->RhlR Activates Transcription of rhlR RhlI RhlI LasR_complex->RhlI Activates Transcription of rhlI Las_Virulence las-controlled Virulence LasR_complex->Las_Virulence Activates Rhl_Virulence rhl-controlled Virulence RhlR->Rhl_Virulence RhlI->Rhl_Virulence

Hierarchy of Las and Rhl Systems

Comparative Performance of LasR and RhlR Inhibitors

Inhibitors of LasR and RhlR aim to disrupt the QS signaling cascade, thereby reducing the production of virulence factors and the formation of biofilms without exerting bactericidal pressure, which could lead to resistance.

Overview of Selected Inhibitors

This section compares the potent LasR antagonist V-06-018 with two representative RhlR inhibitors: meta-bromo-thiolactone (mBTL) and ortho-vanillin .

InhibitorTarget ReceptorChemical ClassMechanism of Action
V-06-018 LasRAbiotic small moleculePotent antagonist that interacts with the native ligand-binding site in LasR.[5][6]
mBTL RhlR (and LasR)Halogenated thiolactoneActs as a partial agonist/antagonist, with RhlR being the primary in vivo target.[3][7]
ortho-vanillin RhlRBenzaldehyde derivativeCompetitive inhibitor of RhlR.[4]
Quantitative Comparison of Inhibitory Activity

The efficacy of QS inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.

InhibitorTargetAssay SystemIC₅₀ ValueReference
V-06-018 LasRE. coli LasR reporter5.2 µM[8]
V-06-018 LasRP. aeruginosa LasR reporter (vs. 150 nM 3-oxo-C12-HSL)2.3 µM[6]
mBTL RhlRPyocyanin production in P. aeruginosa PA148 µM (±2)[7]
ortho-vanillin RhlRE. coli RhlR reporter151 µM[4]

Note: The potency of inhibitors can vary depending on the assay system and experimental conditions.

Experimental Protocols and Workflows

The evaluation of QS inhibitors typically involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action.

General Workflow for Screening QS Inhibitors

The following diagram illustrates a typical workflow for the identification and characterization of LasR or RhlR inhibitors.

QS_Inhibitor_Screening_Workflow Start Compound Library Primary_Screen Primary Screen (e.g., Reporter Gene Assay) Start->Primary_Screen Dose_Response Dose-Response & IC₅₀ Determination Primary_Screen->Dose_Response Secondary_Assays Secondary Assays (Virulence Factor Inhibition) Dose_Response->Secondary_Assays Toxicity_Assay Toxicity/Growth Inhibition Assay Dose_Response->Toxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Competition Assays) Secondary_Assays->Mechanism_Study Lead_Compound Lead Compound Mechanism_Study->Lead_Compound

Workflow for QS Inhibitor Screening
Detailed Experimental Methodologies

This assay is commonly used to screen for compounds that inhibit the activity of LasR or RhlR by measuring the expression of a reporter gene, such as lacZ (encoding β-galactosidase), which is placed under the control of a QS-regulated promoter.[9]

Principle: In a genetically engineered reporter strain (often E. coli), the expression of LasR or RhlR is induced. In the presence of the cognate autoinducer, the activated receptor binds to its target promoter and drives the expression of lacZ. An inhibitor will prevent this activation, leading to a decrease in β-galactosidase activity, which can be quantified using a colorimetric or fluorescent substrate.[10][11]

Protocol Outline:

  • Culture Preparation: Grow the reporter strain (e.g., E. coli carrying plasmids for the QS regulator and the reporter construct) overnight in a suitable medium with appropriate antibiotics.[12]

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations.

  • Inoculation and Induction: Dilute the overnight culture and add it to the wells. Add the inducer for the QS regulator (e.g., arabinose for an arabinose-inducible promoter) and the cognate autoinducer (e.g., 3-oxo-C12-HSL for LasR or C4-HSL for RhlR) at a concentration that gives a submaximal response (e.g., EC₅₀).[10]

  • Incubation: Incubate the plate at 30-37°C with shaking for a defined period (e.g., 90 minutes to several hours).[12]

  • β-Galactosidase Activity Measurement:

    • Lyse the cells (e.g., using a lysis reagent or sonication).

    • Add a substrate for β-galactosidase, such as ONPG (o-nitrophenyl-β-D-galactopyranoside) or a fluorescent substrate like FDG (fluorescein di-β-D-galactopyranoside).[12]

    • Incubate until a color change or fluorescence develops.

    • Stop the reaction (e.g., with Na₂CO₃ for ONPG).[12]

    • Measure the absorbance (e.g., at 420 nm for ONPG) or fluorescence (e.g., excitation at 485 nm and emission at 530 nm for FDG) using a plate reader.[12]

  • Data Analysis: Normalize the reporter activity to cell density (OD₆₀₀) and calculate the percentage of inhibition relative to a control without the inhibitor. Determine the IC₅₀ value from a dose-response curve.

This assay measures the ability of an inhibitor to reduce the production of the blue-green virulence pigment pyocyanin in P. aeruginosa.[7]

Principle: Pyocyanin production is regulated by the rhl QS system. A decrease in pyocyanin levels in the presence of an inhibitor indicates disruption of the RhlR signaling pathway. Pyocyanin can be extracted from culture supernatants and quantified spectrophotometrically.[1][7]

Protocol Outline:

  • Culture Preparation: Grow P. aeruginosa (e.g., strain PA14 or PAO1) overnight in a suitable medium (e.g., Luria-Bertani broth).

  • Inhibitor Treatment: Inoculate fresh medium with the overnight culture and add the test inhibitor at various concentrations. Incubate at 37°C with shaking for 16-24 hours.

  • Pyocyanin Extraction:

    • Centrifuge the cultures to pellet the bacterial cells.

    • Transfer the supernatant to a new tube.

    • Add chloroform to the supernatant and vortex to extract the blue pyocyanin into the chloroform layer.[13]

    • Separate the chloroform layer and add 0.2 N HCl. Vortex to transfer the pyocyanin to the acidic aqueous layer, which will turn pink.[13]

  • Quantification:

    • Measure the absorbance of the pink (acidic) layer at 520 nm.[14]

    • Calculate the concentration of pyocyanin using the formula: Pyocyanin concentration (µg/mL) = OD₅₂₀ × 17.072.[14]

  • Data Analysis: Plot the pyocyanin concentration against the inhibitor concentration to determine the inhibitory effect and calculate the IC₅₀.

This assay assesses the impact of inhibitors on the activity of LasB elastase, a major virulence factor regulated by the las QS system.[15]

Principle: LasB elastase is a secreted protease that can degrade elastin. Its activity can be measured using a substrate like Elastin-Congo Red. When the elastase degrades this substrate, the red dye is released and can be quantified by measuring its absorbance.[15]

Protocol Outline:

  • Culture and Supernatant Preparation: Grow P. aeruginosa with and without the inhibitor as described for the pyocyanin assay. After incubation, centrifuge the cultures and collect the cell-free supernatant, which contains the secreted elastase.[15]

  • Elastase Assay:

    • Prepare a reaction mixture containing the culture supernatant, a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and the Elastin-Congo Red substrate.[15]

    • Incubate the mixture at 37°C with shaking for several hours (e.g., 3 to 20 hours).[15][16]

    • Stop the reaction by adding a chelating agent like EDTA.

    • Centrifuge to pellet the remaining insoluble substrate.

  • Quantification:

    • Transfer the supernatant to a 96-well plate and measure the absorbance at 495 nm.[15]

  • Data Analysis: Compare the absorbance values of the inhibitor-treated samples to the untreated control to determine the percentage of elastase activity inhibition.

Conclusion

The inhibition of the LasR and RhlR quorum sensing systems presents a promising anti-virulence strategy to combat P. aeruginosa infections. This guide has provided a comparative overview of the potent LasR inhibitor V-06-018 and various RhlR inhibitors, highlighting their mechanisms and efficacy. While V-06-018 demonstrates high potency against the master regulator LasR, inhibitors like mBTL and ortho-vanillin offer alternative strategies by targeting the downstream RhlR regulator. The choice of inhibitor and therapeutic strategy may depend on the specific context of the infection, as some clinical isolates of P. aeruginosa have been found to have mutations in lasR, potentially making RhlR a more critical target in those cases.[17] The provided experimental protocols serve as a foundation for the standardized evaluation and comparison of novel QS inhibitors, facilitating the development of next-generation anti-virulence agents.

References

Safety Operating Guide

Proper Disposal of LasR-IN-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the proper disposal procedures for LasR-IN-3, a LasR inhibitor vital in quorum sensing research. Adherence to these protocols is crucial for maintaining laboratory safety and environmental compliance.

Essential Safety and Disposal Information

This compound, identified by CAS Number 2810894-92-7 and the molecular formula C₂₂H₁₉N₃O₂, is a benzimidazole derivative.[1] While a specific Safety Data Sheet (SDS) for this compound was not located during this assessment, general safety precautions and disposal methods for benzimidazole derivatives should be strictly followed. It is imperative to consult the official safety data sheet provided by your supplier for detailed handling and disposal instructions specific to the product you are using.

General Handling and Personal Protective Equipment (PPE)

When handling this compound, which is a solid, white to off-white powder, appropriate personal protective equipment should be worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Segregation:

    • Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated materials, such as pipette tips, gloves, and weighing papers, should be placed in a separate, sealed waste bag or container, also clearly labeled as hazardous chemical waste.

  • Waste Storage:

    • Store the sealed waste containers in a designated, secure area for hazardous waste, away from incompatible materials.

  • Contact Environmental Health and Safety (EHS):

    • Notify your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the chemical waste.

    • Provide them with all available information about the compound, including its chemical name, CAS number, and any known hazard information.

  • Regulatory Consultation:

    • Disposal practices for chemical waste are subject to change and vary by location. It is crucial to consult with environmental regulatory agencies for guidance on acceptable disposal practices.[1]

Quantitative Data Summary

PropertyValueReference
Chemical Name This compound
CAS Number 2810894-92-7[1]
Molecular Formula C₂₂H₁₉N₃O₂[1]
Appearance Solid, White to Off-White

Experimental Protocols

No specific experimental protocols for the disposal of this compound are available. The disposal procedure should be treated as a standard protocol for hazardous chemical waste, following the steps outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

LasR_IN_3_Disposal_Workflow cluster_0 Step 1: Handling and Collection cluster_1 Step 2: Waste Preparation cluster_2 Step 3: Final Disposal A Handle this compound with appropriate PPE B Segregate solid waste (unused chemical) A->B C Segregate contaminated labware A->C D Seal and label waste containers clearly B->D C->D E Store in designated hazardous waste area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for professional waste pickup F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling LasR-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of LasR-IN-3, a potent, irreversible inhibitor of the LasR quorum-sensing receptor in Pseudomonas aeruginosa. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on the inferred hazards from its mechanism of action and the safety profiles of structurally similar compounds, particularly those containing a reactive maleimide group.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is designed to be a highly reactive molecule to achieve irreversible inhibition of its target protein. The presence of an electrophilic group, likely a maleimide or a similar reactive moiety, means it can react with biological nucleophiles, such as amino and thiol groups found in proteins and other biomolecules. Therefore, it must be handled as a potentially toxic and irritating substance.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be removed immediately upon any suspected contamination.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against accidental splashes of the compound in solution or contact with the powder.
Body Protection A buttoned, long-sleeved lab coat.Shields skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to ensure safety when working with this compound.

2.1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling, don the complete set of required PPE as detailed in the table above.

  • Weighing:

    • Use a dedicated, clean weighing vessel.

    • Handle the compound with a clean, dedicated spatula.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Close the primary container immediately after weighing.

  • Cleaning: After weighing, decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) followed by a soap and water solution. Dispose of contaminated wipes as chemical waste.

2.2. Dissolving the Compound:

  • Solvent Selection: Use a solvent in which this compound is readily soluble, as indicated by the experimental protocol.

  • Procedure:

    • Add the solvent to the vessel containing the weighed this compound.

    • Ensure the vessel is securely capped before mixing (e.g., vortexing or sonicating).

    • If heating is required, use a controlled heating block or water bath within the fume hood.

2.3. Use in Experiments:

  • Labeling: Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.

  • Handling Solutions:

    • Always wear appropriate PPE when handling solutions of this compound.

    • Avoid splashes and aerosol generation.

    • Work in a well-ventilated area, preferably a fume hood.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, microfuge tubes) should be collected in a dedicated, labeled hazardous chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid chemical waste container. Do not mix with other waste streams unless compatible.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.

3.2. Decontamination:

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent to remove the compound, followed by a thorough washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

  • Surfaces: Work surfaces should be decontaminated at the end of each procedure using a suitable solvent and then soap and water.

3.3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow and Safety Diagram

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don PPE: - Double Nitrile Gloves - Goggles - Lab Coat - Respirator (if needed) weigh Weigh Solid this compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment (Handle with Care) dissolve->experiment collect_solid Collect Solid Waste (Contaminated Labware) experiment->collect_solid collect_liquid Collect Liquid Waste (Unused Solutions) experiment->collect_liquid decontaminate Decontaminate Glassware and Work Surfaces experiment->decontaminate ehs_disposal Dispose through EHS collect_solid->ehs_disposal collect_liquid->ehs_disposal decontaminate->ehs_disposal

Caption: Workflow for the safe handling and disposal of this compound.

This procedural guide is intended to provide essential safety information. Always consult with your institution's safety office for specific guidance and protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.